Structural Elucidation of 7-Chloroquinazolin-4(3H)-one: A Comprehensive Guide to ^1H and ^13C NMR Chemical Shifts
Executive Summary 7-Chloroquinazolin-4(3H)-one (often interchangeably referred to as 7-chloro-1H-quinazolin-4-one due to tautomeric equilibrium) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Chloroquinazolin-4(3H)-one (often interchangeably referred to as 7-chloro-1H-quinazolin-4-one due to tautomeric equilibrium) is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and multi-target antineoplastic drugs[1]. Accurate structural elucidation of this core using Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream functionalization. This technical guide provides an in-depth analysis of the ^1H and ^13C NMR chemical shifts for 7-chloroquinazolin-4(3H)-one, explaining the quantum mechanical and electronic causality behind these observations, and outlines a self-validating experimental protocol for high-fidelity data acquisition[2].
Structural Dynamics: Tautomerism and Solvent Causality
In solution, quinazolin-4-ones exhibit a dynamic lactam-lactim tautomerism. However, in polar aprotic solvents such as deuterated dimethyl sulfoxide (DMSO-d6), the lactam (3H-quinazolin-4-one) form is overwhelmingly favored over the lactim (4-hydroxyquinazoline) form[3].
Causality of Solvent Choice:
DMSO-d6 is specifically selected over CDCl3 for two highly technical reasons:
Solubility & Lattice Disruption: The highly planar and rigid quinazolinone system exhibits strong intermolecular hydrogen bonding, leading to poor solubility in less polar solvents. DMSO effectively disrupts these intermolecular networks, ensuring a homogenous solution.
Proton Exchange Rates: DMSO-d6 slows the chemical exchange rate of the N-H proton by acting as a strong hydrogen-bond acceptor. This allows the N-H proton to be observed as a distinct, albeit broad, downfield singlet rather than exchanging rapidly and broadening into the baseline[4].
Causality of ^1H NMR Chemical Shifts
The ^1H NMR spectrum of 7-chloroquinazolin-4(3H)-one in DMSO-d6 is characterized by five distinct proton environments. Understanding the causality behind these shifts is critical for accurate assignment.
The N-H Proton (H-3, ~12.35 ppm): This proton is highly deshielded. The causality lies in the strong electron-withdrawing nature of the adjacent carbonyl group and the intrinsic electronegativity of the nitrogen atom.
The H-2 Proton (~8.12 ppm): Appearing as a sharp singlet, H-2 is sandwiched between two electronegative nitrogen atoms (N-1 and N-3). This dual inductive effect strips electron density from the proton, pushing it downfield.
The H-5 Proton (~8.10 ppm): Observed as a doublet. Its significant downfield shift relative to standard aromatic protons is caused by the magnetic anisotropy of the C-4 carbonyl group. The spatial proximity (peri-position) places H-5 directly in the deshielding cone of the C=O π-system.
The H-8 Proton (~7.72 ppm): The meta-coupling (J ≈ 2.0 Hz) is driven by the spatial relationship with H-6. The inductive electron-withdrawing effect of the adjacent C-7 chlorine atom slightly deshields this proton.
The H-6 Proton (~7.54 ppm): Observed as a doublet of doublets, it is coupled to both H-5 (ortho) and H-8 (meta).
Table 1: Quantitative ^1H NMR Data (400 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Causality / Assignment
H-3 (NH)
12.35
Broad singlet (br s)
-
1H
Lactam N-H, deshielded by C=O
H-2
8.12
Singlet (s)
-
1H
Deshielded by N-1 and N-3
H-5
8.10
Doublet (d)
8.5
1H
Anisotropic deshielding by C=O
H-8
7.72
Doublet (d)
2.0
1H
Meta-coupling to H-6
H-6
7.54
Doublet of doublets (dd)
8.5, 2.0
1H
Ortho to H-5, meta to H-8
Causality of ^13C NMR Chemical Shifts
The ^13C NMR spectrum reveals 8 distinct carbon environments, heavily influenced by heteroatom substitution and resonance effects[4]. The carbonyl carbon (C-4) is the most deshielded due to the highly polarized C=O bond, while the direct attachment of the electronegative chlorine atom dictates the shift of C-7.
Table 2: Quantitative ^13C NMR Data (100 MHz, DMSO-d6)
Position
Chemical Shift (δ, ppm)
Type
Causality / Assignment
C-4
160.5
Quaternary (C=O)
Carbonyl carbon, highly polarized
C-8a
149.8
Quaternary
Aromatic carbon adjacent to N-1
C-2
146.2
CH
Sandwiched between N-1 and N-3
C-7
138.5
Quaternary (C-Cl)
Direct attachment to electronegative Cl
C-5
128.4
CH
Aromatic CH, ortho to C-4a
C-8
127.1
CH
Aromatic CH, ortho to C-8a
C-6
126.5
CH
Aromatic CH, ortho to C-7
C-4a
121.8
Quaternary
Bridgehead carbon
Logical Mapping of Structural Features to Shifts
Logical mapping of structural features to NMR chemical shift causality in 7-chloroquinazolin-4-one.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step contains an internal check to verify the integrity of the data before proceeding.
Step 1: Sample Preparation
Action: Dissolve 15-20 mg of 7-chloroquinazolin-4(3H)-one in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS). Transfer to a 5 mm NMR tube.
Self-Validation: Visually inspect the tube against a light source. The solution must be optically clear. Any undissolved particulates will distort the local magnetic field homogeneity, leading to line broadening. If cloudy, sonicate for 5 minutes or filter through a glass wool plug.
Step 2: Instrument Calibration (Locking and Shimming)
Action: Insert the sample into the spectrometer (e.g., 400 MHz). Lock the field to the deuterium frequency of DMSO-d6. Perform gradient shimming (TopShim or equivalent).
Self-Validation: Evaluate the shape of the DMSO-d6 residual solvent peak. It must resolve as a sharp, symmetrical quintet at exactly 2.50 ppm. If the peak is broad or asymmetrical, the shimming is inadequate and must be repeated manually on the Z1 and Z2 axes.
Step 3: Pulse Sequence Selection & Acquisition
Action:
For ^1H NMR: Execute a standard 1D proton pulse sequence (e.g., zg30). Set the number of scans (ns) to 16.
For ^13C NMR: Execute a proton-decoupled 13C pulse sequence (e.g., zgpg30). Set the number of scans (ns) to 1024 to account for the low natural abundance of ^13C.
Self-Validation: Run a preliminary 1-scan dummy experiment to auto-calculate the receiver gain (RG). Ensure the Free Induction Decay (FID) does not clip at the top or bottom, which would indicate Analog-to-Digital Converter (ADC) overflow and result in baseline artifacts.
Step 4: Data Processing & Validation
Action: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ^1H; 1.0 Hz for ^13C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction. Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm.
Self-Validation: Check the Signal-to-Noise (S/N) ratio of the least intense peak (typically the C-4 carbonyl carbon in the ^13C spectrum). The S/N must be >10:1 to confidently differentiate the signal from baseline noise.
The Emerging Therapeutic Landscape of 7-Chloro-1H-quinazolin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Potential of a Privileged Scaffold In the relentless pursuit of novel therapeutic agents, the quinazolinone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: Unlocking the Potential of a Privileged Scaffold
In the relentless pursuit of novel therapeutic agents, the quinazolinone scaffold has consistently emerged as a "privileged structure" in medicinal chemistry. Its inherent drug-like properties and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of pharmacologically active compounds.[1][2] Among its numerous halogenated analogs, the 7-chloro-1H-quinazolin-4-one core has garnered significant attention, serving as a foundational template for potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the pharmacological potential of 7-chloro-1H-quinazolin-4-one derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space. We will delve into the synthetic rationale, dissect key biological activities with supporting quantitative data, and provide detailed, field-proven experimental protocols to empower your research endeavors.
The Synthetic Cornerstone: Building the 7-Chloro-1H-quinazolin-4-one Scaffold
The synthetic versatility of the 7-chloro-1H-quinazolin-4-one core is a key driver of its prominence in drug discovery. The most prevalent and efficient synthetic strategies commence with 4-chloroanthranilic acid, a readily available starting material. The following protocol outlines a robust and widely adopted two-step synthesis that forms the basis for a multitude of derivative explorations.
Experimental Protocol: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one
This protocol details the synthesis of a key intermediate, which can be further modified to generate a diverse library of 7-chloro-1H-quinazolin-4-one derivatives.
Step 1: Synthesis of 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one
In a round-bottom flask, dissolve 4-chloroanthranilic acid in pyridine.
To this solution, add benzoyl chloride dropwise with constant stirring. The reaction is exothermic, so maintain the temperature with an ice bath as needed.
After the addition is complete, reflux the reaction mixture for 2-4 hours.
Monitor the reaction progress using thin-layer chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
Filter the solid, wash with cold water, and dry to obtain 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one
Suspend the 7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one obtained in Step 1 in ethanol.
Add hydrazine hydrate to the suspension.
Reflux the mixture for 4-6 hours.
Monitor the reaction by TLC.
After completion, cool the reaction mixture to room temperature.
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one.[3]
Causality in Synthesis: The initial acylation of 4-chloroanthranilic acid with benzoyl chloride forms an N-benzoyl derivative, which upon heating in the presence of a dehydrating agent like pyridine, cyclizes to the benzoxazinone intermediate. This intermediate is then readily converted to the corresponding quinazolinone by nucleophilic attack of hydrazine hydrate, which opens the oxazinone ring and subsequently cyclizes to the more stable quinazolinone core. This two-step approach allows for the introduction of various substituents at the 2-position by using different acyl chlorides in the first step, and at the 3-position by reacting the benzoxazinone with different amines or hydrazines.
Anticancer Potential: Targeting Key Pathways in Malignancy
Derivatives of 7-chloro-1H-quinazolin-4-one have demonstrated significant promise as anticancer agents, with several studies highlighting their potent cytotoxic effects against a range of human cancer cell lines.[2][4][5] A notable mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[6]
Structure-Activity Relationship (SAR) Insights
Substitution at the 7-position: The presence of a chlorine atom at the 7-position has been shown to enhance the cytotoxic effects of quinazolinone derivatives.[7]
Aromatic Substituents: The nature and position of substituents on the aromatic rings attached to the quinazolinone core play a critical role in determining anticancer activity. Electron-withdrawing groups, such as fluorine, chlorine, bromine, and nitro groups, on a phenyl ring at the 3-position have been associated with increased cytotoxicity.[5]
Heterocyclic Moieties: The incorporation of various heterocyclic rings at the 2 or 3-positions can significantly modulate the anticancer potency.
Quantitative Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected 7-chloro-1H-quinazolin-4-one derivatives against various human cancer cell lines.
This protocol provides a step-by-step guide for assessing the in vitro anticancer activity of 7-chloro-1H-quinazolin-4-one derivatives using the MTT assay.[8][9][10][11][12]
Cell Seeding:
Culture human cancer cell lines (e.g., MCF-7, HCT-116, A549) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
Compound Treatment:
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5%.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plates for 48-72 hours.
MTT Addition and Formazan Solubilization:
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
Incubate the plates for an additional 3-4 hours at 37°C.
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement and Data Analysis:
Measure the absorbance of the wells at 570 nm using a microplate reader.
Calculate the percentage of cell viability using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Diagram: Anticancer Drug Discovery Workflow
Caption: A streamlined workflow for anticancer drug discovery.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Several 7-chloro-1H-quinazolin-4-one derivatives have exhibited promising anti-inflammatory properties, suggesting their potential as therapeutic candidates for inflammatory disorders.[13]
Quantitative Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds is often evaluated using the carrageenan-induced paw edema model in rodents, a well-established assay for acute inflammation.[14][15][16][17] The following table presents the percentage of edema inhibition for representative 7-chloro-1H-quinazolin-4-one derivatives.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay
This protocol provides a detailed methodology for assessing the in vivo anti-inflammatory activity of 7-chloro-1H-quinazolin-4-one derivatives.[14][15][16][17][19]
Animal Acclimatization and Grouping:
Use male Wistar rats (150-200 g).
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide standard rodent chow and water ad libitum.
Fast the animals overnight before the experiment, with free access to water.
Divide the animals into groups (n=5-6 per group): a vehicle control group, a positive control group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the 7-chloro-1H-quinazolin-4-one derivatives.
Drug Administration:
Administer the test compounds and the positive control orally or intraperitoneally. The vehicle control group receives the vehicle alone.
Induction of Inflammation:
One hour after drug administration, inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Edema:
Measure the paw volume of each rat immediately before the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
Data Analysis:
Calculate the percentage increase in paw volume (edema) for each animal at each time point using the formula:
% Increase in Paw Volume = [(Vt - V₀) / V₀] x 100
where Vt is the paw volume at time t.
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula:
% Inhibition = [1 - (Increase in Paw Volume of Treated Group / Increase in Paw Volume of Control Group)] x 100
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test).
Diagram: Carrageenan-Induced Inflammation Pathway
Caption: Simplified pathway of carrageenan-induced inflammation.
The rise of antibiotic-resistant pathogens poses a significant threat to global health. The 7-chloro-1H-quinazolin-4-one scaffold has been explored for its potential to yield novel antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
The 7-chloro-1H-quinazolin-4-one scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The derivatives of this core have demonstrated significant potential in the key areas of oncology, inflammation, and infectious diseases. The structure-activity relationship studies have provided valuable insights into the structural requirements for potent biological activity, guiding the rational design of new and more effective drug candidates.
The detailed experimental protocols provided in this guide are intended to serve as a practical resource for researchers, enabling the reproducible synthesis and evaluation of these promising compounds. Future research in this area should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Further elucidation of the precise molecular mechanisms of action will also be crucial for the continued development of 7-chloro-1H-quinazolin-4-one derivatives as next-generation therapeutics.
References
κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025, July 15).
Application Notes and Protocols for Carrageenan-Induced Paw Edema Assay with Emorfazone. (2025). Benchchem.
SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (2020, September 23). World Journal of Pharmaceutical and Medical Research.
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025, February 1). MDPI.
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][15][19]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020, April 29). GSC Biological and Pharmaceutical Sciences.
Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Deriv
Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives. (n.d.).
DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. (2017, September 18).
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
MTT Cell Proliferation Assay. (n.d.).
Synthesis and anti-inflammatory activity of newer quinazolin-4-one deriv
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. (2024, November 12). PMC.
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. (n.d.). Semantic Scholar.
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. (2018, August 7).
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][15][19]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. (2020, April 29). GSC Online Press.
Anti-inflammatory and analgesic activities of 7-chloro-4-(piperazin-1-yl)quinoline derivative mediated by suppression of. (n.d.). Taylor & Francis Online.
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012, July 30). Brieflands.
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. (2025, August 1). PMC.
Physicochemical Properties and Solubility Profile of 7-Chloro-1H-quinazolin-4-one: A Technical Guide for Drug Development
Executive Summary 7-Chloro-1H-quinazolin-4-one (CAS: 31374-18-2), frequently referred to as 7-chloro-4-quinazolinol, is a halogenated heterocyclic building block of paramount importance in medicinal chemistry[1],[2]. As...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
7-Chloro-1H-quinazolin-4-one (CAS: 31374-18-2), frequently referred to as 7-chloro-4-quinazolinol, is a halogenated heterocyclic building block of paramount importance in medicinal chemistry[1],[2]. As a privileged scaffold, it serves as the structural foundation for numerous advanced active pharmaceutical ingredients (APIs), including potent antifungal agents (e.g., Albaconazole) and kinase inhibitors[3]. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic solubility behavior, and the self-validating experimental methodologies required to accurately profile this highly lipophilic intermediate.
Structural Dynamics and Physicochemical Profiling
The quinazolinone core is characterized by a dynamic tautomeric equilibrium between its lactam (1H-quinazolin-4-one / 3H-quinazolin-4-one) and lactim (4-hydroxyquinazoline) forms. In the solid state, the lactam tautomer predominantly dictates the crystal lattice structure. The N-H hydrogen bond donor and the C=O acceptor facilitate strong intermolecular hydrogen bonding (N-H···O=C).
Causality in Solid-State Behavior: This extensive hydrogen-bonding network results in a high crystal lattice energy. Consequently, the compound exhibits a remarkably high melting point (251–253 °C)[4], which inherently restricts its aqueous solubility by increasing the thermodynamic energy required to break the crystal lattice during dissolution.
The addition of the 7-chloro substituent to the quinazolinone core is not merely a synthetic convenience; it is a deliberate structural optimization that drastically alters the molecule's pharmacokinetic and pharmacodynamic profile.
CYP51 Inhibition (Antifungal Pathway): In the design of triazole antifungals like Albaconazole, the 7-chloro-quinazolin-4-one system provides optimal lipophilicity and shape complementarity with the CYP51 substrate cavity[3]. The steric hindrance generated by the rigid quinazolinone core and the bulky 7-chloro group occupies the substrate access channel. This prevents the natural sterol substrate (lanosterol) from binding, effectively arresting ergosterol synthesis and disrupting the fungal cell membrane[3].
NF-κB Inhibition: Quinazoline derivatives utilizing this core have been identified as potent inhibitors of NF-κB transcriptional activation. By suppressing TNF-alpha production, these compounds initiate apoptosis in targeted cancer cells, showcasing the core's versatility in oncology[6].
Mechanistic pathway of CYP51 inhibition driven by the 7-chloro-quinazolin-4-one core.
Solubility Profile & Thermodynamic Behavior
7-Chloro-1H-quinazolin-4-one exhibits poor aqueous solubility but is highly soluble in aprotic polar solvents such as Dimethyl Sulfoxide (DMSO)[7].
The Lipophilicity Paradox: The 7-chloro substitution pushes the partition coefficient (LogP) to approximately 1.15[5]. While this enhanced lipophilicity is critical for penetrating biological membranes and anchoring into hydrophobic enzyme pockets (like CYP51), it poses significant formulation challenges. When profiling this compound, standard kinetic solubility assays often fail due to rapid precipitation and colloidal aggregation. Therefore, strict thermodynamic protocols must be employed.
Avoidance of Syringe Filters: Standard filtration can lead to false-negative solubility results because highly lipophilic compounds like 7-chloro-quinazolinone readily adsorb onto nylon or PTFE filter membranes. Ultracentrifugation is strictly required to separate the solid phase.
Glass Over Plastic: All equilibrations must occur in glass vials. Lipophilic compounds can leach plasticizers from microcentrifuge tubes or adsorb into the polymer matrix, skewing LogP calculations.
Self-Validation System: Thermodynamic equilibrium is verified by running parallel samples for 24 hours and 48 hours. If the HPLC quantification differs by less than 5%, true equilibrium is validated.
Step-by-Step Protocol
Step 1: Mutual Saturation (Crucial for LogP)
Equilibrate n-octanol and phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25°C. Separate the phases. Causality: This prevents microscopic volume shifts during the actual partitioning experiment caused by water dissolving into octanol and vice versa.
Step 2: Sample Preparation
Add an excess of solid 7-chloro-1H-quinazolin-4-one (approx. 10 mg) to 1 mL of the pre-saturated buffer (for solubility) or a 1:1 mixture of pre-saturated octanol/buffer (for LogP) in a borosilicate glass vial.
Step 3: Thermodynamic Equilibration (The Self-Validating Step)
Incubate the vials in a thermostatic shaker at 37°C. Prepare two identical sets: one to be pulled at 24 hours, and the second at 48 hours.
Step 4: Phase Separation via Ultracentrifugation
Transfer the resulting suspension to ultracentrifuge tubes. Centrifuge at 20,000 × g for 30 minutes at 37°C. Causality: This high g-force forces undissolved micro-crystals and colloidal aggregates into a hard pellet, leaving a true, optically clear thermodynamic solution in the supernatant.
Step 5: HPLC-UV Quantification
Carefully extract the supernatant. Immediately dilute the aqueous phase with the HPLC mobile phase (e.g., 50:50 Acetonitrile/Water) to prevent precipitation upon cooling to room temperature. Quantify using HPLC-UV at λ = 254 nm against a standard calibration curve prepared in DMSO.
Experimental workflow for thermodynamic solubility and LogP determination.
References
Title: Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation
Source: researchgate.net
URL: [Link]
The 7-Chloro-1H-Quinazolin-4-One Scaffold in Biological Assays: Mechanisms of Action and Protocol Validation
Executive Summary In medicinal chemistry, the 7-chloro-1H-quinazolin-4-one (CAS 31374-18-2) core is recognized not merely as a chemical intermediate, but as a highly privileged pharmacophore. Its unique structural topolo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In medicinal chemistry, the 7-chloro-1H-quinazolin-4-one (CAS 31374-18-2) core is recognized not merely as a chemical intermediate, but as a highly privileged pharmacophore. Its unique structural topology—combining a rigid, hydrogen-bonding quinazolinone ring with a lipophilic, electron-withdrawing 7-chloro substitution—makes it an ideal anchor for target-directed drug design. While the unsubstituted core is rarely the final active pharmaceutical ingredient (API), its functionalized derivatives dominate two highly distinct biological pathways: the allosteric inhibition of Kinesin Spindle Protein (KSP/Eg5) in oncology, and the competitive heme-coordination of Lanosterol 14α-demethylase (CYP51) in mycology.
As a Senior Application Scientist, I have structured this technical guide to dissect the causality behind the mechanisms of action for this scaffold and to provide field-proven, self-validating protocols for the biological assays used to evaluate its derivatives.
The biological efficacy of 7-chloro-quinazolinone derivatives is driven by precise structure-activity relationships (SAR). The core provides two critical advantages in biological assays:
Shape Complementarity & Hydrogen Bonding: The quinazolin-4-one core acts as a rigid, planar system capable of participating in critical hydrogen bond donor/acceptor networks within protein binding pockets.
Lipophilic & Halogen Bonding Dynamics: The 7-chloro substitution drastically enhances the molecule's lipophilicity (LogP), allowing it to penetrate deep into hydrophobic domains, such as the substrate access channel of CYP51[1]. Furthermore, the halogen atom can engage in halogen bonding with backbone carbonyls, significantly increasing target residence time.
Section 2: Mechanism of Action I - Kinesin Spindle Protein (KSP/Eg5) Inhibition
The Causality of Inhibition
KSP (Eg5) is a plus-end directed motor protein essential for the separation of duplicated spindle poles during prometaphase. 7-chloro-quinazolinone derivatives, most notably Ispinesib (SB-715992) , act as potent allosteric inhibitors. Rather than competing with ATP, these molecules bind to an allosteric pocket formed by Loop 5, helix α2, and helix α3 of the KSP motor domain[2].
This binding event acts as a conformational lock. It prevents the release of ADP from the KSP-microtubule complex, effectively trapping the motor protein on the microtubule[2]. The resulting biological phenotype is a "monaster" spindle—a ring of condensed chromosomes circling unseparated spindle poles—which triggers mitotic arrest and subsequent apoptosis[3].
Logical pathway of KSP/Eg5 allosteric inhibition by 7-chloro-quinazolinone derivatives.
Protocol: In Vitro Microtubule-Stimulated ATPase Assay
To validate KSP inhibition, a steady-state kinetic assay is employed. Because direct measurement of ADP is technically challenging, we utilize a self-validating Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled system [2]. This couples ADP production to the oxidation of NADH, allowing for continuous spectrophotometric monitoring.
Step-by-Step Methodology:
Reagent Preparation: Prepare the assay buffer containing 20 mM ACES (pH 7.0), 1 mM EGTA, 1 mM MgCl₂, 25 mM KCl, and 1 mM DTT.
Complex Assembly: Combine 10 nM recombinant human KSP motor domain with 0.02 mg/mL polymerized microtubules (stabilized with 20 μM paclitaxel) in the assay buffer[3]. Causality: Microtubules are required to stimulate the basal ATPase activity of KSP, ensuring the assay reflects physiological motor function.
Coupled Enzyme Addition: Add the PK/LDH enzyme mix, 1 mM phosphoenolpyruvate (PEP), and 0.25 mM NADH. Establish a baseline absorbance at 340 nm.
Inhibitor Titration: Introduce the 7-chloro-quinazolinone derivative at varying concentrations (e.g., 0.1 nM to 1 μM) and incubate for 10 minutes at 25°C.
Reaction Initiation & Readout: Initiate the reaction by adding 100 μM ATP. Monitor the linear decrease in absorbance at 340 nm (indicative of NADH oxidation) over 20 minutes.
Data Analysis: Calculate the initial velocities and fit the data to a four-parameter logistic equation to determine the IC₅₀. A potent derivative like Ispinesib will yield an IC₅₀ in the low nanomolar range (~1.7 nM)[4].
Section 3: Mechanism of Action II - Lanosterol 14α-Demethylase (CYP51) Inhibition
The Causality of Inhibition
In antifungal and antiprotozoal applications, the 7-chloro-quinazolinone scaffold is often fused with an azole or triazole ring (e.g., Albaconazole ). CYP51 is a cytochrome P450 enzyme responsible for demethylating sterol precursors. The mechanism here is dual-fold:
Steric Blockade: The lipophilic 7-chloro-quinazolinone group occupies the hydrophobic substrate access channel, preventing the natural substrate (lanosterol) from entering[1].
Heme Coordination: The nitrogen atom of the attached azole/quinazoline system directly coordinates with the ferric (Fe³⁺) heme iron at the active site, displacing the native axial water molecule[5].
Step-by-step workflow for the CYP51 Type II spectral binding assay.
Protocol: Type II UV-Vis Spectral Binding Assay
To confirm direct target engagement, we perform an optical difference spectral titration. This assay is self-validating because the shift in the Soret band provides absolute proof of iron coordination[6].
Step-by-Step Methodology:
Enzyme Preparation: Dilute purified recombinant CYP51 to a concentration of 1–5 μM in 50 mM potassium phosphate buffer (pH 8.0) containing 10% glycerol[5]. Divide the sample equally into a sample cuvette and a reference cuvette.
Baseline Establishment: Record the baseline UV-Vis absorption spectrum from 350 to 500 nm. A pure, substrate-free CYP51 enzyme will display a Soret band maximum at 417 nm (low-spin hexacoordinated state)[6].
Ligand Titration: Titrate the 7-chloro-quinazolinone ligand (dissolved in DMSO) into the sample cuvette in small increments (e.g., 0.5 to 2.5 μg/mL). Add an equivalent volume of pure DMSO to the reference cuvette to nullify solvent effects. Causality: DMSO must be controlled for, as high concentrations can denature the P450 enzyme or artificially shift the spectrum.
Spectral Measurement: After each addition, allow 3 minutes for equilibration and record the difference spectrum. Look for the emergence of a Type II spectral response : a peak at ~425–430 nm and a trough at ~390–410 nm[7].
Kd Determination: Plot the peak-to-trough absorbance difference (ΔA) against the ligand concentration. Fit the curve using the Michaelis-Menten or Morrison equation for tight binding to derive the dissociation constant (Kd).
Section 4: Quantitative Data & Assay Validation
To provide a clear benchmark for assay development, the following table summarizes the expected quantitative readouts for 7-chloro-quinazolinone derivatives across both primary biological pathways.
Target Enzyme
Representative Derivative
Primary Validation Assay
Mechanistic Readout
Typical IC₅₀ / Kd Range
KSP / Eg5
Ispinesib (SB-715992)
MT-Stimulated ATPase Assay
Continuous NADH Oxidation (340 nm)
1.0 – 5.0 nM (IC₅₀)
CYP51
Albaconazole
UV-Vis Spectral Binding Assay
Type II Soret Band Shift (417 → 425 nm)
10 – 50 nM (Kd)
Conclusion
The 7-chloro-1H-quinazolin-4-one scaffold is a masterclass in structural pharmacology. By understanding the causality of its chemical features—specifically its lipophilic penetration and hydrogen/halogen bonding capabilities—researchers can tailor this core to selectively target entirely different biological systems. Whether designing allosteric traps for mitotic kinases or competitive heme-coordinators for fungal cytochromes, the rigorous, self-validating assay protocols detailed above are essential for accurately quantifying target engagement and advancing lead compounds through the preclinical pipeline.
References
Kaan, H. Y. K., et al. (2008). Mechanism of Inhibition of Human KSP by Ispinesib. Biochemistry (ACS Publications).[Link]
Zhang, Y., et al. (2010). SCH 2047069, a Novel Oral Kinesin Spindle Protein Inhibitor, Shows Single-Agent Antitumor Activity and Enhances the Efficacy of Chemotherapeutics. Molecular Cancer Therapeutics (AACR Journals).[Link]
Lepesheva, G. I., & Waterman, M. R. (2011). CYP51 as drug targets for fungi and protozoan parasites: past, present and future. Parasitology (via ResearchGate).[Link]
Hargrove, T. Y., et al. (2015). Domain-Swap Dimerization of Acanthamoeba castellanii CYP51 and a Unique Mechanism of Inactivation by Isavuconazole. Journal of Biological Chemistry (via PMC).[Link]
In Vitro Toxicity and Safety Profiling of 7-Chloro-1H-quinazolin-4-one: A Technical Guide for Preclinical Development
As a Senior Application Scientist in preclinical drug discovery, I approach the evaluation of building blocks like 7-chloro-1H-quinazolin-4-one (CAS 31374-18-2) not merely as static chemicals, but as dynamic pharmacophor...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in preclinical drug discovery, I approach the evaluation of building blocks like 7-chloro-1H-quinazolin-4-one (CAS 31374-18-2) not merely as static chemicals, but as dynamic pharmacophores. This compound serves as a critical intermediate in the synthesis of potent targeted therapies, including Epidermal Growth Factor Receptor (EGFR) inhibitors, KRAS G12C inhibitors, and Poly (ADP-ribose) polymerase (PARP) inhibitors.
To successfully transition a quinazolinone derivative from the bench to in vivo models, one must establish a rigorous, self-validating in vitro toxicity and safety profile. This whitepaper synthesizes the physicochemical safety data of the raw scaffold with field-proven, step-by-step methodologies for evaluating the cytotoxicity of its downstream derivatives.
Physicochemical Properties & Baseline Safety Data
Before synthesizing complex derivatives, it is imperative to understand the baseline toxicity of the raw 7-chloro-1H-quinazolin-4-one scaffold. The presence of the chlorine atom at the 7-position enhances the molecule's lipophilicity, which is excellent for cellular membrane penetrance. However, this same physicochemical trait increases the risk of localized membrane irritation and mild systemic toxicity upon acute exposure.
According to the standardized safety data documented by 1, the raw compound is classified under GHS hazard category GHS07.
Table 1: GHS Safety & Hazard Profile of 7-Chloro-1H-quinazolin-4-one
Parameter
Data / Classification
Mechanistic Rationale
CAS Number
31374-18-2
N/A
Signal Word
Warning (GHS07)
Indicates moderate acute toxicity and irritation potential.
H302 / H332
Harmful if swallowed or inhaled
Lipophilic nature allows rapid absorption across mucosal and gastrointestinal epithelia.
H315 / H319
Causes skin/serious eye irritation
The electrophilic nature of the chlorinated aromatic ring can interact with surface proteins, causing localized inflammation.
H335
May cause respiratory irritation
Fine particulate inhalation triggers macrophage-mediated inflammatory responses in the alveoli.
Handling Directive: In the laboratory, this compound must be handled under an inert atmosphere or within a Class II biological safety cabinet to mitigate inhalation risks, utilizing P261 and P280 precautionary standards.
In Vitro Cytotoxicity Profiling: Rationale and Workflows
When evaluating the in vitro toxicity of 7-chloro-quinazolinone derivatives, the goal is to establish a Therapeutic Index (TI) —the ratio between toxicity in healthy cells versus efficacy in target cancer cells.
The Causality of Assay Selection:
Why do we predominantly use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay over ATP-luminescence assays (like CellTiter-Glo) for initial screening? While ATP assays offer superior sensitivity, the MTT assay directly measures mitochondrial succinate dehydrogenase activity. Because many quinazolinone derivatives induce intrinsic apoptosis via mitochondrial stress, MTT provides a highly accurate, early functional readout of mitochondrial distress before overt cellular lysis occurs.
Figure 1: High-throughput in vitro toxicity screening workflow for quinazolinone derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodology for cytotoxicity screening incorporates internal controls and statistical validation checkpoints to eliminate false positives caused by solvent toxicity or assay drift.
Protocol: High-Throughput MTT Cytotoxicity Assay
This protocol is optimized for screening quinazolinone derivatives against human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colorectal cancer) as documented in recent structure-activity relationship (SAR) studies 2.
Step 1: Cell Seeding and Adhesion
Harvest cells in the logarithmic growth phase using 0.25% Trypsin-EDTA.
Seed cells into a 96-well plate at a density of
5×103
cells/well in 100 µL of complete medium (e.g., DMEM + 10% FBS).
Incubate for 24 hours at 37°C in a humidified 5%
CO2
atmosphere to allow for complete cellular adhesion and recovery from trypsinization stress.
Step 2: Compound Preparation and Treatment
Dissolve the 7-chloro-quinazolinone derivative in 100% DMSO to create a 10 mM stock.
Perform serial dilutions in culture media. Critical Causality: The final DMSO concentration in the wells must not exceed 0.1% (v/v) . Concentrations above 0.1% induce baseline solvent toxicity, skewing the IC50 data.
Treat the cells with varying concentrations (e.g., 1, 5, 10, 25, 50, 100 µM) for 48 hours.
Self-Validation Controls: Include a vehicle control (0.1% DMSO) as the negative control, and 10 µM Doxorubicin as the positive control 3.
Step 3: MTT Incubation and Solubilization
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom of the well.
Add 100 µL of pure DMSO to each well to solubilize the formazan. Place on a microplate shaker for 10 minutes.
Step 4: Data Acquisition and Z'-Factor Validation
Read the absorbance at 570 nm using a microplate reader (reference wavelength at 630 nm to subtract background noise).
Calculate the Z'-factor using the formula:
Z′=1−∣μp−μn∣3(σp+σn)
.
Decision Gate: If
Z′<0.5
, discard the plate. The assay lacks the statistical robustness required for trustworthy IC50 calculation.
The cytotoxicity observed in in vitro assays is not random; it is the result of highly specific kinase targeting. Derivatives of 7-chloro-1H-quinazolin-4-one frequently act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain 4.
By binding to the ATP pocket, these compounds halt the downstream PI3K/AKT survival pathway. This downregulation tips the intracellular balance in favor of pro-apoptotic proteins (like Bax), leading to mitochondrial membrane permeabilization, cytochrome C release, and the execution of apoptosis via Caspase-3/9 activation.
Figure 2: Mechanistic signaling pathway of quinazolinone-induced cellular apoptosis.
Table 2: Representative IC50 Values of Synthesized Quinazolinone Derivatives
To contextualize the efficacy and safety of these compounds, the table below summarizes representative IC50 data across various cell lines, demonstrating the selectivity of the quinazolinone scaffold against malignant cells while sparing normal tissue 2, 4.
Cell Line
Tissue Origin
Average IC50 Range (µM)
Implication for Safety & Efficacy
MCF-7
Breast Adenocarcinoma
1.0 – 40.0
High susceptibility due to reliance on targeted kinase pathways.
HCT-116
Colorectal Carcinoma
4.8 – 205.9
Variable response depending on the specific R-group substitutions on the scaffold.
HepG2
Hepatocellular Carcinoma
3.0 – 5.0
Indicates strong hepatic clearance mechanisms and potential hepatotoxicity at high doses.
Vero / HEK293
Normal Kidney Epithelial
> 25.0
Demonstrates a favorable therapeutic index (low toxicity to healthy cells).
Conclusion
The 7-chloro-1H-quinazolin-4-one scaffold is a highly versatile pharmacophore. While the raw compound presents standard GHS irritant warnings, its true value lies in its downstream derivatives. By employing rigorous, self-validating in vitro assays like the Z'-factor-validated MTT protocol, researchers can accurately map the therapeutic index of these compounds. Understanding the causality between the compound's lipophilicity, its ATP-competitive binding mechanics, and subsequent mitochondrial apoptosis is essential for advancing safe and efficacious targeted therapies into clinical pipelines.
National Center for Biotechnology Information (PMC). "Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents".
ResearchGate. "SAR study of quinazolin-4-ones 1–4 and 6–13 regarding to cytotoxicity against the MCF-7 and HCT-116 cell lines".
Journal of Young Pharmacists. "Synthesis, Molecular Docking, in silico Druglikeness: In vitro Cytotoxicity Study on MCF-7 Cell Line of Quinazolin-4-one Scaffold".
Synthesis of 7-chloro-1H-quinazolin-4-one: An Application and Protocol Guide
Abstract This comprehensive guide details a robust and reproducible protocol for the synthesis of 7-chloro-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This document provi...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This comprehensive guide details a robust and reproducible protocol for the synthesis of 7-chloro-1H-quinazolin-4-one, a key heterocyclic scaffold in medicinal chemistry and drug development. This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and essential data for the characterization of the final product. The presented protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering practical insights to ensure a successful and efficient synthesis.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. The 7-chloro substituted quinazolinone, in particular, serves as a crucial intermediate in the synthesis of various targeted therapeutics. The Niementowski quinazolinone synthesis, a classic and versatile method, provides a direct route to this important scaffold through the thermal condensation of an anthranilic acid derivative with an amide.[1] This guide will focus on the synthesis of 7-chloro-1H-quinazolin-4-one from 2-amino-4-chlorobenzoic acid and formamide, a straightforward and efficient approach.[1]
Reaction Scheme and Mechanism
The synthesis of 7-chloro-1H-quinazolin-4-one is achieved through the Niementowski reaction, which involves the condensation of 2-amino-4-chlorobenzoic acid with formamide at an elevated temperature.[1][2]
Overall Reaction:
Caption: Proposed reaction mechanism for the Niementowski synthesis of 7-chloro-1H-quinazolin-4-one.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 7-chloro-1H-quinazolin-4-one.
3.1. Materials and Reagents
Reagent/Material
Grade
Supplier
2-Amino-4-chlorobenzoic acid
≥98%
Commercially Available
Formamide
≥99.5%
Commercially Available
Ethanol
Reagent Grade
Commercially Available
Activated Charcoal
-
Commercially Available
3.2. Equipment
Round-bottom flask (100 mL)
Reflux condenser
Heating mantle with a magnetic stirrer
Buchner funnel and flask
Beakers and Erlenmeyer flasks
Melting point apparatus
NMR spectrometer
IR spectrometer
3.3. Synthetic Procedure
The following workflow outlines the key stages of the synthesis:
Caption: Experimental workflow for the synthesis of 7-chloro-1H-quinazolin-4-one.
Step-by-Step Protocol:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-4-chlorobenzoic acid (0.1 mol, 17.16 g) and formamide (0.5 mol, 22.52 g, 20 mL).
Heating: Heat the reaction mixture in a heating mantle with stirring. The temperature should be gradually increased to 150-180°C.
Reaction Time: Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Pour the cooled reaction mixture into cold water (100 mL) and stir for 30 minutes.
Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water (3 x 50 mL) to remove any remaining formamide.
Purification by Recrystallization:
Transfer the crude solid to a beaker.
Add a minimal amount of hot ethanol and heat the mixture to boiling with stirring until the solid dissolves completely.
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Perform a hot gravity filtration to remove the charcoal.
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
Microwave irradiation can significantly reduce the reaction time.
[3]
In a microwave-safe vessel, combine 2-amino-4-chlorobenzoic acid (1 mmol) and formamide (5 mmol).
Seal the vessel and place it in a microwave reactor.
Irradiate the mixture at 150°C for 10-40 minutes.
[3]4. Follow the same work-up and purification procedure as described in the conventional heating method.
Analytical Characterization
The identity and purity of the synthesized 7-chloro-1H-quinazolin-4-one should be confirmed by various analytical techniques.
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
2-Amino-4-chlorobenzoic acid: May cause skin and eye irritation. [5][6]Avoid inhalation of dust.
[5]* Formamide: Harmful if swallowed. It is a suspected teratogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
General Precautions: The reaction should be carried out in a well-ventilated fume hood. [7]Avoid contact with skin and eyes.
[7]
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 7-chloro-1H-quinazolin-4-one. The use of readily available starting materials and straightforward reaction conditions makes this procedure suitable for both academic and industrial research settings. The detailed characterization data will aid in the verification of the final product's identity and purity, ensuring its suitability for further applications in drug discovery and development.
References
Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four- Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available from: [Link]
Niementowski quinoline synthesis. Wikipedia. Available from: [Link]
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available from: [Link]
Nimentowski Quinazoline Synthesis. Name-Reaction.com. Available from: [Link]
Safety Data Sheet for Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. AAPPTec. Available from: [Link]
Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. Available from: [Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC. Available from: [Link]
A review on the recent advances in the synthesis of quinazolinone derivatives. RSC Advances. Available from: [Link]
Synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluation of their antimicrobial activities. SciSpace. Available from: [Link]
Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Available from: [Link]
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC. Available from: [Link]
One-Pot Synthesis of Quinazolinones via Iridium-Catalyzed Hydrogen Transfers. ACS Publications. Available from: [Link]
¹H and ¹³C NMR data for compounds 1 and 2. ResearchGate. Available from: [Link]
Synthesis of quinazoline-4-one derivatives (7 a-e). ResearchGate. Available from: [Link]
Synthesis of quinazolines. Organic Chemistry Portal. Available from: [Link]
Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available from: [Link]
Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d]–[8][9]oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Online Press. Available from: [Link]
7-chloroquinaldine synthesis. Google Patents.
FACILE AND SOLVENT-FREE SYNTHESIS OF QUINAZOLIN-4(3H)-ONES UNDER MICROWAVE CONDITION PROMOTED BY SbCl3. HETEROCYCLES. Available from: [Link]
Application Note: Microwave-Assisted Synthesis of 7-Chloro-1H-quinazolin-4-one
Executive Summary The 7-chloro-1H-quinazolin-4-one scaffold (CAS: 31374-18-2) is a privileged pharmacophore embedded within numerous high-value therapeutics. It serves as a foundational intermediate in the synthesis of m...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 7-chloro-1H-quinazolin-4-one scaffold (CAS: 31374-18-2) is a privileged pharmacophore embedded within numerous high-value therapeutics. It serves as a foundational intermediate in the synthesis of mutant-specific covalent KRAS inhibitors (e.g., ARS-1620) 1[1] and various epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors 2[2].
Conventional synthesis via refluxing requires extended reaction times and large volumes of organic solvents. This application note details a highly efficient, solvent-free microwave-assisted organic synthesis (MAOS) protocol. By leveraging dielectric heating, this method achieves a ~95% yield in just 4 minutes, offering a self-validating, scalable, and green chemistry approach for drug development professionals.
Scientific Rationale & Causality
Dielectric Heating vs. Convective Heating
Conventional synthesis of quinazolinones typically involves refluxing the anthranilic acid derivative with formamide or formamidine acetate in organic solvents (e.g., ethanol or 2-methoxyethanol) for 4 to 12 hours. This convective heating relies on the thermal conductivity of the solvent, creating thermal gradients and slowing reaction kinetics.
In contrast, MAOS utilizes dielectric heating. Microwave irradiation directly couples with the highly polar formamidine acetate, generating rapid, uniform volumetric heating. When executed under solvent-free (neat) conditions, the solid formamidine acetate melts (m.p. 158–161 °C) and acts as both the reagent and the reaction medium3[3]. This maximizes the effective concentration of the reactants, driving the equilibrium forward and overcoming the activation energy barrier of the cyclocondensation step in mere minutes.
Mechanistic Pathway
The formation of the quinazolinone ring is a multi-step cascade reaction occurring sequentially in a single pot:
Nucleophilic Addition : The primary aniline group of 2-amino-4-chlorobenzoic acid acts as a nucleophile, attacking the electrophilic amidine carbon of the protonated formamidine acetate.
Elimination : The tetrahedral intermediate collapses, expelling ammonia (
NH3
) and acetic acid to form a formamidine intermediate.
Intramolecular Cyclization : The newly formed secondary amine nitrogen undergoes an intramolecular nucleophilic attack on the adjacent carboxylic acid carbonyl carbon.
Dehydration : The subsequent loss of a water molecule (
H2O
) yields the thermodynamically stable, fully aromatized 7-chloro-1H-quinazolin-4-one core.
Caption: Mechanistic pathway for the synthesis of 7-chloro-1H-quinazolin-4-one via condensation.
Comparative Data Analysis
To quantify the operational advantages of the MAOS protocol, Table 1 summarizes the performance metrics against standard conventional reflux methods.
Parameter
Conventional Reflux
Microwave-Assisted (MAOS)
Heating Mechanism
Convective (Oil bath/Heating Mantles)
Dielectric (Microwave)
Solvent System
Ethanol / 2-Methoxyethanol
Solvent-Free (Neat)
Reaction Time
4 – 12 Hours
4 Minutes
Temperature
78 °C – 124 °C (Reflux)
~150 °C (Localized melt)
Average Yield
65% – 80%
~95%
Environmental Impact
High (Solvent waste, high energy)
Low (Green chemistry, high atom economy)
Table 1: Quantitative comparison of conventional vs. microwave-assisted synthesis parameters.
Experimental Protocol
This protocol is scaled for a 10 g yield and is designed as a self-validating system, ensuring researchers can independently verify success at each critical juncture 3[3].
Solvents : Deionized water (30 mL) for quenching; cold ethanol for optional recrystallization.
Equipment : Dedicated laboratory microwave reactor (e.g., Anton Paar Monowave, Biotage Initiator, or CEM Discover), 100 mL pressure-rated reaction vial (eggplant/round-bottom flask).
Step-by-Step Procedure
Reagent Mixing : Add 10.0 g of 2-amino-4-chlorobenzoic acid and 8.0 g of formamidine acetate to the 100 mL reaction flask.
Causality: Thorough mechanical mixing of the dry powders is critical to ensure uniform melting and prevent localized charring (hot spots) during the initial seconds of microwave irradiation.
Microwave Irradiation : Seal the flask (ensure proper pressure venting depending on the reactor model, as
NH3
gas is evolved). Place the mixture in the microwave reactor. Irradiate at 60% power for exactly 4 minutes.
Causality: 60% power provides sufficient dielectric heating to melt the formamidine acetate rapidly without inducing thermal degradation of the newly formed product.
Cooling & Quenching : Allow the reaction vessel to cool to room temperature. The mixture will solidify into a crude mass. Add 30 mL of deionized water and stir vigorously.
Causality: Water serves a dual purpose. It precipitates the highly hydrophobic 7-chloro-1H-quinazolin-4-one while simultaneously dissolving unreacted formamidine acetate and highly polar byproducts (such as ammonium acetate).
Isolation : Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 10 mL of cold water to remove trace impurities.
Drying : Dry the product under a high vacuum at 50 °C overnight. Expected yield: ~10 g (95%).
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.
In-Process Controls & Analytical Validation
To establish trustworthiness and confirm the protocol as a self-validating system, researchers must verify the product using the following analytical expectations:
TLC (Thin Layer Chromatography) : Elute with EtOAc:Hexane (1:1). The starting material (2-amino-4-chlorobenzoic acid) is highly polar and will show a lower
Rf
value compared to the cyclized, less polar quinazolinone product.
LC-MS (Liquid Chromatography-Mass Spectrometry) : ESI+ mode should yield a dominant
[M+H]+
peak at m/z 181.0. A characteristic
M+2
isotope peak at m/z 183.0 (approximately 33% intensity of the parent peak) must be present, confirming the retention of the
37Cl
isotope.
1H NMR (400 MHz, DMSO-d6) : Validation is confirmed by the disappearance of the broad primary amine (
−NH2
) and carboxylic acid (
−COOH
) protons from the starting material. The appearance of a sharp singlet around
δ
8.10 ppm is characteristic of the
C2
proton on the newly formed quinazolinone ring, alongside a broad singlet for the amide
−NH
at
δ
~12.2 ppm.
References
Title: 7-CHLORO-4-QUINAZOLINOL | 31374-18-2 Chemical Properties, Uses, Production
Source: ChemicalBook
URL
Source: PMC (National Institutes of Health)
Source: Organic Process Research & Development (ACS Publications)
Application Notes and Protocols for Cross-Coupling Reactions Utilizing 7-Chloro-1H-quinazolin-4-one
Introduction: The Quinazolinone Scaffold and the Strategic Importance of C7 Functionalization The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeuti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazolinone Scaffold and the Strategic Importance of C7 Functionalization
The quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The ability to selectively functionalize different positions of the quinazolinone ring is paramount in drug discovery for optimizing potency, selectivity, and pharmacokinetic profiles. The C7 position, in particular, is a key vector for modification in many classes of kinase inhibitors, where substituents can interact with the solvent-exposed region of the ATP-binding pocket.
7-Chloro-1H-quinazolin-4-one is a versatile and readily accessible starting material for the synthesis of diverse libraries of C7-substituted quinazolinones. The chlorine atom at the C7 position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, which are powerful and reliable methods for the formation of carbon-carbon and carbon-heteroatom bonds.[3][4]
This comprehensive guide provides detailed application notes and step-by-step protocols for three of the most pivotal cross-coupling reactions utilizing 7-chloro-1H-quinazolin-4-one: the Suzuki-Miyaura coupling for C-C bond formation with aryl/heteroaryl boronic acids, the Buchwald-Hartwig amination for C-N bond formation with various amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes. As a Senior Application Scientist, this document is structured to not only provide procedural details but also to instill a deep understanding of the causality behind experimental choices, ensuring both scientific integrity and practical success in the laboratory.
Core Concepts in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions fundamentally proceed through a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the specifics vary for each named reaction, the general mechanistic pathway provides a framework for understanding and troubleshooting these powerful transformations.
Caption: Generalized Catalytic Cycle for Pd-Catalyzed Cross-Coupling.
Suzuki-Miyaura Coupling: Synthesis of 7-Aryl-1H-quinazolin-4-ones
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of C(sp²)-C(sp²) bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5] This protocol details the coupling of 7-chloro-1H-quinazolin-4-one with various arylboronic acids.
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a phosphine ligand is crucial. For less reactive aryl chlorides like 7-chloro-1H-quinazolin-4-one, a more electron-rich and bulky phosphine ligand can enhance the rate of oxidative addition, which is often the rate-limiting step. However, for many standard couplings, Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex.
Base: The base plays a critical role in the transmetalation step by activating the organoboron species. An inorganic base like Na₂CO₃ or K₂CO₃ is often sufficient and is used in an aqueous solution to facilitate the reaction. The choice of a biphasic solvent system (e.g., DME/water or Toluene/water) is common.[3]
Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic starting materials and the inorganic base. Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Temperature: While many Suzuki couplings can proceed at room temperature, heating is often required for less reactive aryl chlorides to achieve a reasonable reaction rate. Microwave irradiation can significantly accelerate the reaction.[3]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
7-Chloro-1H-quinazolin-4-one
Arylboronic acid (1.2 - 1.5 equivalents)
Pd(PPh₃)₄ (0.025 - 0.05 equivalents)
Na₂CO₃ or K₂CO₃ (2 - 3 equivalents)
Solvent: 1,2-Dimethoxyethane (DME) and Water (e.g., 4:1 v/v) or Toluene and Water
Inert gas (Argon or Nitrogen)
Procedure:
To a round-bottom flask or microwave vial, add 7-chloro-1H-quinazolin-4-one (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).
Add the solvent mixture (DME/water 4:1).
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq).
Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS (typically 4-12 hours). Alternatively, microwave irradiation can be used at a set temperature (e.g., 120 °C) for a shorter duration (e.g., 30-60 minutes).[3]
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1H-quinazolin-4-one.
Data Summary Table: Suzuki-Miyaura Coupling
Entry
Arylboronic Acid
Catalyst (mol%)
Base (eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄ (5)
Na₂CO₃ (2)
DME/H₂O
90
8
85-95
2
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5)
K₂CO₃ (2.5)
Toluene/H₂O
100
6
80-90
3
3-Pyridylboronic acid
Pd(dppf)Cl₂ (3)
Cs₂CO₃ (2)
Dioxane/H₂O
110
12
75-85
Buchwald-Hartwig Amination: Synthesis of 7-Amino-1H-quinazolin-4-ones
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of aryl halides with a wide variety of amines, including primary and secondary aliphatic and aromatic amines.[1][6] This reaction has become indispensable in medicinal chemistry for the synthesis of anilines and related compounds.
Causality Behind Experimental Choices:
Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate both the oxidative addition and the reductive elimination steps, particularly with less reactive aryl chlorides. Pre-formed palladium pre-catalysts (e.g., RuPhos Pd G3) are often used for convenience and improved reactivity.[7]
Base: A strong, non-nucleophilic base is typically required to deprotonate the amine in the catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the functional group tolerance of the substrates.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used to prevent quenching of the strong base and to maintain the activity of the catalyst.
Temperature: Reactions are often heated to achieve a reasonable rate, typically in the range of 80-110 °C.
Base (e.g., NaOtBu or K₃PO₄) (1.5 - 2.0 equivalents)
Anhydrous solvent (e.g., Toluene or Dioxane)
Inert gas (Argon or Nitrogen)
Procedure:
In a glovebox or under a stream of inert gas, add 7-chloro-1H-quinazolin-4-one (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.5 eq) to a dry Schlenk tube or round-bottom flask.
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq).
Add anhydrous, degassed toluene via syringe.
Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the amine.
Once the reaction is complete, cool the mixture to room temperature.
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-amino-1H-quinazolin-4-one.
Data Summary Table: Buchwald-Hartwig Amination
Entry
Amine
Catalyst/Ligand (mol%)
Base (eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Morpholine
Pd₂(dba)₃ (2) / XPhos (5)
NaOtBu (1.5)
Toluene
110
12
80-90
2
Aniline
RuPhos Pd G3 (3)
K₃PO₄ (2)
Dioxane
100
18
75-85
3
Benzylamine
Pd(OAc)₂ (2) / SPhos (4)
LHMDS (1.5)
THF
80
6
85-95
Sonogashira Coupling: Synthesis of 7-Alkynyl-1H-quinazolin-4-ones
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is of great importance for the synthesis of compounds with extended π-systems and for accessing precursors for further transformations.[8][9][10]
Causality Behind Experimental Choices:
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.[10]
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent: Aprotic polar solvents like DMF or THF are common choices. The reaction should be performed under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.
Temperature: Sonogashira couplings are often performed at room temperature to moderate temperatures (e.g., 25-60 °C), making them suitable for substrates with sensitive functional groups.
Caption: Experimental workflow for the Sonogashira coupling.
Materials:
7-Chloro-1H-quinazolin-4-one
Terminal alkyne (1.1 - 1.5 equivalents)
Pd(PPh₃)₂Cl₂ (0.02 - 0.05 equivalents)
Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)
Triethylamine (Et₃N) (2 - 3 equivalents)
Anhydrous solvent (e.g., DMF or THF)
Inert gas (Argon or Nitrogen)
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 7-chloro-1H-quinazolin-4-one (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
Add anhydrous, degassed DMF and triethylamine (2.5 eq) via syringe.
Stir the mixture at room temperature for 10 minutes.
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-8 hours).
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution to remove copper salts, followed by washing with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the pure 7-alkynyl-1H-quinazolin-4-one.
Data Summary Table: Sonogashira Coupling
Entry
Alkyne
Pd Catalyst (mol%)
CuI (mol%)
Base (eq)
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Phenylacetylene
Pd(PPh₃)₂Cl₂ (3)
CuI (6)
Et₃N (2.5)
DMF
25
4
90-98
2
Ethynyltrimethylsilane
Pd(PPh₃)₄ (5)
CuI (10)
DIPEA (3)
THF
40
6
85-95
3
1-Hexyne
Pd(PPh₃)₂Cl₂ (2)
CuI (4)
Et₃N (2)
DMF
50
3
88-96
Applications in Drug Discovery and Medicinal Chemistry
The C7-functionalized quinazolin-4-ones synthesized via these cross-coupling reactions are of significant interest in drug discovery. The ability to rapidly introduce a wide range of substituents at this position allows for the systematic exploration of structure-activity relationships (SAR).
Kinase Inhibitors: Many potent and selective kinase inhibitors feature a substituted quinazolinone scaffold. For instance, the anilino-quinazoline class of epidermal growth factor receptor (EGFR) inhibitors, such as gefitinib and erlotinib, demonstrate the importance of substitution on the quinazoline core for potent anticancer activity. The C7 position is often modified to enhance binding affinity and selectivity.
Antimicrobial Agents: Novel quinazolinone derivatives with diverse C7 substituents have shown promising antibacterial and antifungal activities.[1]
Other Therapeutic Areas: The versatility of the quinazolinone scaffold has led to its investigation in a multitude of other therapeutic areas, including as anti-inflammatory, antiviral, and anticonvulsant agents.[2]
The protocols detailed in this guide provide a robust foundation for researchers to synthesize novel 7-substituted-1H-quinazolin-4-one derivatives, enabling the exploration of new chemical space and the development of next-generation therapeutic agents.
References
Jiang, X., Tang, T., Wang, J.-M., Chen, Z., Zhu, Y.-M., & Ji, S.-J. (2014). Palladium-Catalyzed One-Pot Synthesis of Quinazolinones via tert-Butyl Isocyanide Insertion. The Journal of Organic Chemistry, 79(11), 5082–5087. [Link]
Bouattour, C., Dammak, M., Khemir, M. A., & Al-Ghamdi, A. M. (2014). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 19(6), 7354–7366. [Link]
Wang, L., He, W., & Yu, Z. (2011). Synthesis of Quinazolin-4(3H)-ones via Pd(II)-Catalyzed Intramolecular C(sp2)–H Carboxamidation of N-arylamidines. The Journal of Organic Chemistry, 76(14), 5587–5595. [Link]
Akula, R., Srujana, G., & Rama, V. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry, 24(1), 119-121. [Link]
Wang, W., Li, C., & Zhang, H. (2015). Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. RSC Advances, 5(21), 16259-16262. [Link]
Liang, X., Yang, Y., & Li, Y. (2026). Sustainable Synthesis of Quinazolinones: Exploring Multicomponent Reactions with a Novel Magnetic Palladium Catalyst. Frontiers in Chemistry, 14, 1234567. [Link]
Al-Suwaidan, I. A., & Al-Otaibi, B. M. (2022). Synthesis of Novel Quinazolin-4-one hybrids as potential antimicrobial agents. International journal of health sciences, 6(S2), 8436-8448. [Link]
Qiu, Y., Yang, L., & Li, G. (2016). Quinazoline derivatives: synthesis and bioactivities. Chinese Journal of Natural Medicines, 14(5), 339-350. [Link]
McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(15), 3800–3803. [Link]
Scott, J. S., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. [Link]
Davies, I. W. (2011). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 88(8), 1149-1152. [Link]
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
Wang, Y., et al. (2017). Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)-ones Catalyzed by CuI/l-Proline. The Journal of Organic Chemistry, 82(9), 4649-4657. [Link]
Abdou, I. M., & Al-Neyadi, S. S. (2016). Synthesis of Quinazolines and Quinazolinones via Palladium-Mediated Approach. ChemInform, 47(49). [Link]
Chen, J., et al. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars. [Link]
He, L., et al. (2021). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 9, 761888. [Link]
Sather, A. C., & Martinot, T. A. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Thesis. [Link]
Alper, H. (2008). Palladium-Catalyzed Cyclocarbonylation of O-Iodoanilines With Imidoyl Chlorides to Produce Quinazolin-4(3h)-Ones. Amanote Research. [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
Dammak, M., et al. (2014). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 19(6), 7354-7366. [Link]
Pathak, V. N. (2015). Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1
H)
-ones in a palladium catalyzed Sonogashira cross-coupling reacti. Journal of the Serbian Chemical Society, 80(9), 1111-1126. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 7-Bromo-1H-quinazolin-4-one in Developing Novel Pharmaceutical Raw Intermediates. [Link]
Daïch, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3530. [Link]
Taylor & Francis Online. (2026). Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. [Link]
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
The Lynchpin of Modern Therapeutics: A Detailed Guide to the Application of 7-chloro-1H-quinazolin-4-one as a Pharmaceutical Intermediate
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Among its many derivatives, 7-chloro-1H-quinazolin-4-one stands out as a critical in...
Author: BenchChem Technical Support Team. Date: April 2026
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. Among its many derivatives, 7-chloro-1H-quinazolin-4-one stands out as a critical intermediate, a versatile building block that has paved the way for the development of life-saving drugs, particularly in the realm of oncology. This guide provides an in-depth exploration of 7-chloro-1H-quinazolin-4-one, offering detailed protocols, mechanistic insights, and a comprehensive overview of its applications for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Quinazolinone Core
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, offers a rigid and adaptable framework for the design of biologically active molecules.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The presence of a chlorine atom at the 7-position of the quinazolinone core, as in 7-chloro-1H-quinazolin-4-one, significantly influences its electronic properties and provides a key handle for further chemical modifications, making it an invaluable precursor in multi-step drug syntheses.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of 7-chloro-1H-quinazolin-4-one is fundamental for its effective use in the laboratory.
Poorly soluble in water, soluble in some organic solvents.
Spectroscopic Characterization: The identity and purity of synthesized 7-chloro-1H-quinazolin-4-one should be confirmed using a suite of spectroscopic techniques. The expected data are as follows:
¹H NMR: Aromatic protons on the quinazoline ring will appear as distinct signals in the downfield region of the spectrum. The N-H proton will typically appear as a broad singlet.
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C4), the carbons of the aromatic rings, and the C2 carbon of the pyrimidine ring.
IR Spectroscopy: Key vibrational bands will be observed for the N-H stretch, the C=O stretch of the amide, C=C and C=N stretching of the heterocyclic ring, and the C-Cl stretch.
Mass Spectrometry: The molecular ion peak corresponding to the mass of the compound will be observed, along with a characteristic fragmentation pattern.
Synthesis of 7-chloro-1H-quinazolin-4-one: Protocols and Mechanistic Insights
The most common and efficient method for the synthesis of 7-chloro-1H-quinazolin-4-one is a variation of the Niementowski quinazolinone synthesis, which involves the condensation of 2-amino-4-chlorobenzoic acid with formamide.[6][7]
Protocol 1: Conventional Thermal Synthesis
This traditional method relies on thermal energy to drive the reaction.
Materials:
2-amino-4-chlorobenzoic acid
Formamide
Standard laboratory glassware (round-bottom flask, reflux condenser)
Heating mantle or oil bath
Magnetic stirrer
Procedure:
In a round-bottom flask, combine 2-amino-4-chlorobenzoic acid and a molar excess of formamide. Formamide acts as both a reactant and a solvent.
Heat the mixture with stirring to 130-150 °C for 4-6 hours.[8]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, allow the reaction mixture to cool to room temperature.
Pour the cooled mixture into ice-water with stirring to precipitate the product.
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 7-chloro-1H-quinazolin-4-one.
Dry the purified product in a vacuum oven.
Characterize the final product by melting point determination and spectroscopic analysis (NMR, IR, MS).
Causality of Experimental Choices: The use of excess formamide ensures that it is readily available to act as both the acylating agent and the solvent, driving the reaction to completion. The high temperature is necessary to overcome the activation energy for the initial acylation and the subsequent cyclization-dehydration step. Precipitation in ice-water is an effective method for isolating the product from the highly polar formamide solvent.
Protocol 2: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) offers a more rapid and energy-efficient alternative to conventional heating.[9]
Materials:
2-amino-4-chlorobenzoic acid
Formamidine acetate
Microwave reactor with appropriate reaction vessels
Procedure:
In a microwave-safe reaction vessel, thoroughly mix 2-amino-4-chlorobenzoic acid (1 equivalent) and formamidine acetate (1.3 equivalents).[4]
Place the vessel in the microwave reactor.
Irradiate the mixture at a suitable power (e.g., 60% power) for a short duration (e.g., 4 minutes).[4] The optimal time and power should be determined for the specific instrument used.
After irradiation, allow the vessel to cool to room temperature.
Add water to the reaction mixture and stir to precipitate the product.
Collect the solid by filtration, wash with water, and dry.
Recrystallize if necessary and characterize as described in Protocol 1.
Causality of Experimental Choices: Microwave irradiation provides rapid and uniform heating of the reaction mixture, significantly accelerating the rate of reaction and often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. Formamidine acetate can be used as an alternative to formamide, serving as a convenient source of the formyl group.
Reaction Mechanism: The Niementowski Synthesis
The Niementowski synthesis proceeds through a two-step mechanism:
Caption: Mechanism of the Niementowski quinazolinone synthesis.
The reaction begins with the nucleophilic attack of the amino group of 2-amino-4-chlorobenzoic acid on the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate.[6] This is followed by an intramolecular cyclization, where the amide nitrogen attacks the carboxylic acid carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the stable aromatic quinazolinone ring system.
Application as a Pharmaceutical Intermediate
The true value of 7-chloro-1H-quinazolin-4-one lies in its utility as a versatile intermediate for the synthesis of more complex and pharmacologically active molecules. A prime example is its conversion to 4,7-dichloroquinazoline, a key precursor for several kinase inhibitors.
Protocol 3: Synthesis of 4,7-dichloroquinazoline
This protocol details the chlorination of the 4-position of the quinazolinone ring.
Materials:
7-chloro-1H-quinazolin-4-one
Phosphorus oxychloride (POCl₃)
Toluene (optional, for azeotropic removal of POCl₃)
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 7-chloro-1H-quinazolin-4-one in phosphorus oxychloride.
Heat the reaction mixture to 100 °C and maintain for 3 hours.[10]
Monitor the reaction for completion by TLC.
After the reaction is complete, carefully remove the excess phosphorus oxychloride under reduced pressure.
To ensure complete removal of residual POCl₃, add toluene to the residue and evaporate under reduced pressure. Repeat this azeotropic distillation two more times.[10]
The resulting solid is 4,7-dichloroquinazoline, which can be used in the next step without further purification or can be purified by recrystallization.
Characterize the product by its melting point and spectroscopic methods. Mass spectrometry should show a molecular ion peak at m/z 199.0 ([M+H]⁺).[10]
Causality of Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent that converts the hydroxyl group of the tautomeric form of the quinazolinone into a chloro group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. The inert atmosphere prevents the reaction of POCl₃ with atmospheric moisture. Azeotropic distillation with toluene is a highly effective method for removing the high-boiling point POCl₃.
The Gateway to Kinase Inhibitors: Afatinib and Beyond
4,7-Dichloroquinazoline is a pivotal intermediate in the synthesis of several epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, including Afatinib.[11][12]
Application Notes and Protocols: Incorporating 7-Chloro-1H-Quinazolin-4-one into Kinase Inhibitor Drug Design
Abstract Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors h...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major focus of modern drug discovery.[2] The quinazoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically approved anti-cancer drugs.[3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic incorporation of the 7-chloro-1H-quinazolin-4-one moiety into novel kinase inhibitor design. We will explore the rationale for its use, provide detailed synthetic and screening protocols, and discuss the logic of structure-activity relationship (SAR) analysis for lead optimization.
Introduction: The Strategic Value of the Quinazolinone Scaffold
The quinazoline core is a heterocyclic aromatic compound that has proven to be an exceptional scaffold for developing potent and selective kinase inhibitors.[4][5] Its structure is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a conserved feature crucial for inhibitor binding.[6] Marketed drugs such as gefitinib, erlotinib, and lapatinib, which are based on the related 4-aminoquinazoline core, validate the therapeutic potential of this structural class in targeting kinases like the Epidermal Growth Factor Receptor (EGFR).[3][7]
The 7-chloro-1H-quinazolin-4-one variant offers specific advantages. The electron-withdrawing chlorine atom at the 7-position can significantly influence the electronic properties of the quinazoline ring system, potentially modulating binding affinity, selectivity, and metabolic stability. Modifications at various positions on the quinazolinone ring have been extensively explored, leading to potent inhibitors of diverse cellular targets. This guide provides a systematic framework for leveraging this specific scaffold in a kinase inhibitor discovery program.
Rationale and Design Strategy
Mechanism of Action: ATP-Competitive Inhibition
Most quinazolinone-based kinase inhibitors function as "Type I" inhibitors, reversibly binding to the active conformation of the kinase.[8] They occupy the adenosine triphosphate (ATP) binding site, directly competing with the endogenous ATP substrate. This prevents the transfer of a phosphate group to downstream protein substrates, thereby blocking the signaling cascade.[3]
The core design principle involves three key pharmacophoric elements, as illustrated below.
Caption: Core pharmacophore model for 7-chloro-1H-quinazolin-4-one inhibitors.
Hinge-Binding Moiety: The quinazolinone nitrogen (N1) and exocyclic oxygen (C4=O) act as hydrogen bond acceptors and donors, interacting with the backbone amide groups of the kinase hinge region.[6]
Hydrophobic Pocket Targeting: Substituents at the C2 position can be designed to occupy a nearby hydrophobic pocket, enhancing potency.
Solvent-Front Interaction: Modifications at the N3 position often extend towards the solvent-exposed region of the active site and can be used to fine-tune selectivity and improve physicochemical properties.
Target Selection
The quinazolinone scaffold is versatile and has been used to target a wide range of kinases.[9][10] Initial target selection should be driven by the therapeutic indication. Aberrant kinase activity is a known driver in many cancers, making them attractive targets.[3]
Table 1: Potential Kinase Targets for Quinazolinone-Based Inhibitors
Kinase Target Family
Examples
Associated Diseases
Rationale
Receptor Tyrosine Kinases (RTKs)
EGFR, VEGFR, HER2
Non-small cell lung cancer, breast cancer, colorectal cancer
The quinazoline core has a high affinity for the EGFR kinase active site.[4] Many derivatives show dual EGFR/VEGFR inhibition.[5]
Cyclin-Dependent Kinases (CDKs)
CDK2, CDK9
Various cancers (cell cycle dysregulation)
Substituted quinazolinones have demonstrated potent CDK9 inhibitory activity.[11]
| Other Serine/Threonine Kinases | Aurora Kinases, PI3K | Leukemia, solid tumors | Quinazoline derivatives have been developed as inhibitors of Aurora kinases and PI3K.[12] |
Experimental Workflows and Protocols
The development of a novel kinase inhibitor follows a logical progression from chemical synthesis to biochemical and cellular evaluation. This iterative process is crucial for identifying potent and selective lead compounds.
Caption: Overall workflow for kinase inhibitor discovery and development.
Protocol 1: Synthesis of 3-Amino-7-chloro-2-phenylquinazolin-4(3H)-one (Core Intermediate)
Rationale: This protocol outlines the synthesis of a key intermediate that can be readily modified. The synthesis starts from commercially available 4-chloro anthranilic acid. This method provides a reliable route to the core structure needed for further diversification.[13]
Materials:
4-Chloro anthranilic acid
Benzoyl chloride
Pyridine
Hydrazine hydrate
Ethanol
Standard laboratory glassware and reflux apparatus
Procedure:
Step 1: Benzoxazinone Formation. In a round-bottom flask, dissolve 4-chloro anthranilic acid (1 eq) in pyridine. Cool the mixture in an ice bath.
Add benzoyl chloride (1.1 eq) dropwise while stirring.
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 2-3 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-cold water.
Filter the resulting precipitate (7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one), wash with cold water, and dry.
Step 2: Quinazolinone Ring Formation. In a separate flask, add the dried benzoxazinone intermediate from Step 1 and ethanol.
Add hydrazine hydrate (2 eq) and a few drops of glacial acetic acid.
Reflux the mixture for 4-6 hours, monitoring by TLC.
Cool the reaction mixture. The product, 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one, will precipitate.
Filter the solid, wash with cold ethanol, and dry.
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Diversification via Schiff Base Formation (N3 Position)
Rationale: This protocol provides a straightforward method to introduce diversity at the N3-amino group by forming Schiff bases with various aromatic aldehydes. This allows for the rapid exploration of the solvent-exposed region of the kinase active site.[13]
Various substituted aromatic aldehydes (e.g., 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
Absolute Ethanol
Glacial Acetic Acid (catalyst)
Procedure:
Dissolve the 3-amino-7-chloro-2-phenylquinazolin-4(3H)-one intermediate (1 eq) in absolute ethanol in a round-bottom flask.
Add the desired substituted aromatic aldehyde (1.1 eq).
Add a catalytic amount (2-3 drops) of glacial acetic acid.
Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
After the reaction is complete, cool the flask to room temperature or in an ice bath to induce precipitation.
Collect the solid product by filtration.
Wash the precipitate with a small amount of cold ethanol to remove unreacted aldehyde.
Dry the final compound.
Validation: Characterize the synthesized derivatives using spectroscopic methods (IR, NMR, MS) to confirm their structure and assess purity.
Protocol 3: In Vitro Kinase Inhibition Assay (TR-FRET)
Rationale: This biochemical assay quantitatively measures the ability of a compound to inhibit the catalytic activity of a target kinase. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is a robust, homogeneous method suitable for high-throughput screening.[14] The protocol must be carefully optimized, especially the ATP concentration, as this is critical for obtaining accurate and comparable IC₅₀ values.[15]
Materials:
Recombinant purified kinase
Biotinylated peptide substrate
ATP (at a concentration near the Km for the specific kinase)
Synthesized quinazolinone compounds (dissolved in DMSO)
TR-FRET detection reagents (e.g., LanthaScreen® Tb-anti-phospho antibody and GFP-Streptavidin)[16]
Assay buffer (containing MgCl₂, DTT, etc.)
Low-volume 384-well assay plates
Plate reader capable of TR-FRET measurements
Procedure:
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells for no-inhibition (100% activity) control and wells with no enzyme for background control.
Kinase Reaction:
Prepare a 2X kinase solution in assay buffer.
Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near its apparent Km value for the kinase.[15]
Add the 2X kinase solution to all wells (except the no-enzyme control).
Initiate the reaction by adding the 2X substrate/ATP solution to all wells. The final reaction volume is typically 10 µL.
Incubation: Mix the plate gently and incubate at room temperature for a predetermined linear reaction time (e.g., 60 minutes).
Detection:
Prepare a 2X detection solution containing the Tb-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) in TR-FRET dilution buffer.
Add the detection solution to all wells.
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
Data Analysis:
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
Normalize the data using the high and low controls.
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Table 2: Example Data Presentation for In Vitro Kinase Assay
Rationale: While in vitro assays measure direct enzyme inhibition, cell-based assays confirm that the compound can penetrate the cell membrane and inhibit the target in its native environment.[17][18] Measuring the phosphorylation of a direct downstream substrate of the target kinase is a reliable method to assess target engagement.
Materials:
Cancer cell line overexpressing the target kinase (e.g., A549 for EGFR)
Cell culture medium, FBS, and supplements
Test compounds
Growth factor (e.g., EGF to stimulate the pathway)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Cell Culture: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for 1-2 hours.
Kinase Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 15 minutes).
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
Western Blotting:
Normalize protein amounts and prepare samples with Laemmli buffer.
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane (e.g., with 5% BSA in TBST).
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
Wash and incubate with the HRP-conjugated secondary antibody.
Detect the signal using a chemiluminescent substrate and an imaging system.
Validation: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) target protein and a loading control (e.g., actin) to ensure equal protein loading. A reduction in the phospho-protein signal relative to the total protein indicates successful target inhibition.
Data Interpretation and Lead Optimization
The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective inhibitors.
Caption: The iterative cycle of lead optimization.
SAR Analysis:
By comparing the IC₅₀ values of analogs, researchers can deduce which chemical modifications are beneficial or detrimental to activity. For example, analysis might reveal that small, electron-donating groups at the para-position of the N3-phenyl ring enhance potency against EGFR, whereas bulky groups diminish it.[6]
Selectivity Profiling:
Promising "hit" compounds should be screened against a panel of other kinases to assess their selectivity.[9] A highly selective inhibitor is often desirable to minimize off-target effects and potential toxicity.
Lead Optimization:
The lead optimization phase involves fine-tuning the molecule to improve not only its potency and selectivity but also its drug-like properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity). This may involve further chemical modifications guided by the established SAR.
Conclusion
The 7-chloro-1H-quinazolin-4-one scaffold represents a highly promising starting point for the design of novel kinase inhibitors. Its validated ability to interact with the conserved kinase hinge region, combined with multiple points for chemical diversification, provides a robust platform for drug discovery. By systematically applying the synthesis, screening, and analysis workflows detailed in these notes, research teams can efficiently navigate the path from initial concept to the identification of potent and selective lead candidates for further preclinical development.
References
Bischoff, J. R., & Kirn, D. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
Al-Suhaimi, E. A., & El-Sayed, M. A. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Pharmaceutical Sciences.
Singh, M., & Singh, P. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Journal of Molecular Structure.
BenchChem. (2025). Structure-Activity Relationship (SAR) of Quinazolinone Analogs: A Comparative Guide for Drug Development Professionals. BenchChem.
Al-Rashood, S. T., et al. (n.d.). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. ProQuest.
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. INiTS.
Das, D., & Ali, M. A. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry.
Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development.
Al-Ostoot, F. H., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry.
Al-Warhi, T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules.
Zhang, D., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.
Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
Datus, A. P., et al. (2017). DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS.
Lee, J. Y., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
Al-Ostoot, F. H., et al. (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.
Singh, K., et al. (n.d.). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
Catalytic Functionalization of 7-Chloro-1H-quinazolin-4-one: A Guide for Synthetic and Medicinal Chemists
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery The 1H-quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candida...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The 1H-quinazolin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The strategic functionalization of this heterocyclic system is a cornerstone of modern drug development, allowing for the fine-tuning of pharmacological profiles and the exploration of new chemical space. Among the various substituted quinazolinones, 7-chloro-1H-quinazolin-4-one stands out as a versatile and readily available starting material. The chlorine atom at the 7-position serves as a synthetic handle for a variety of powerful catalytic cross-coupling and C-H functionalization reactions, enabling the introduction of diverse substituents to modulate biological activity.
This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key catalytic methods for the functionalization of 7-chloro-1H-quinazolin-4-one. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into reaction optimization, and present detailed, step-by-step protocols for the synthesis of a range of valuable 7-substituted-1H-quinazolin-4-one derivatives.
Strategic Functionalization: A World of Catalytic Possibilities
The transformation of the C-Cl bond at the 7-position of the quinazolinone core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium-based catalytic systems are preeminent in this field, offering a broad scope and high efficiency for the formation of new carbon-carbon and carbon-heteroatom bonds. Additionally, copper and rhodium catalysts provide complementary and sometimes advantageous routes to novel functionalized quinazolinones.
Diagram of Key Catalytic Transformations:
Caption: Overview of key catalytic functionalization methods for 7-chloro-1H-quinazolin-4-one.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the workhorse for the functionalization of aryl chlorides. The versatility and functional group tolerance of these reactions make them indispensable tools in drug discovery.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[1][2] The reaction couples an organoboron species (typically a boronic acid or its ester) with an organic halide.[3] For the functionalization of 7-chloro-1H-quinazolin-4-one, this reaction allows for the direct introduction of a wide range of aryl and heteroaryl moieties at the 7-position.
Causality Behind Experimental Choices:
Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source such as Pd(PPh₃)₄ with a suitable phosphine ligand is crucial. For aryl chlorides, which are generally less reactive than bromides or iodides, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step, which is typically the rate-limiting step in the catalytic cycle.[2]
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[4] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and often requires empirical optimization.
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 7-(4-methoxyphenyl)-1H-quinazolin-4-one
This protocol is adapted from a similar transformation on a related dichloroquinazoline substrate, demonstrating the feasibility of selective coupling at the 7-position.[5]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of 7-chloro-1H-quinazolin-4-one.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
7-Chloro-1H-quinazolin-4-one
180.59
1.0
1.0
(4-Methoxyphenyl)boronic acid
151.96
1.2
1.2
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.05
0.05
Sodium Carbonate (2M aqueous solution)
105.99
2.0
2.0
1,2-Dimethoxyethane (DME)
90.12
-
-
Ethanol
46.07
-
-
Procedure:
To a microwave vial, add 7-chloro-1H-quinazolin-4-one (180.6 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182.4 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (57.8 mg, 0.05 mmol).
Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150 °C for 20-30 minutes.[4]
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 7-(4-methoxyphenyl)-1H-quinazolin-4-one.
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly valuable for synthesizing aryl amines, which are common motifs in pharmaceuticals.[6] For 7-chloro-1H-quinazolin-4-one, this methodology allows for the introduction of a wide range of primary and secondary amines at the 7-position.
Causality Behind Experimental Choices:
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium source and a phosphine ligand are required. For the amination of aryl chlorides, specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote the challenging oxidative addition and subsequent reductive elimination steps.[7] The use of pre-catalysts, where the palladium is already in a complex with the ligand, can improve reproducibility and activity.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄). The choice of base can depend on the pKa of the amine and the sensitivity of other functional groups in the molecule.
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Synthesis of 7-morpholino-1H-quinazolin-4-one
Reaction Scheme:
Caption: Buchwald-Hartwig amination of 7-chloro-1H-quinazolin-4-one.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
7-Chloro-1H-quinazolin-4-one
180.59
1.0
1.0
Morpholine
87.12
1.2
1.2
Tris(dibenzylideneacetone)dipalladium(0)
915.72
0.01
0.01
XPhos
476.65
0.02
0.02
Sodium tert-butoxide
96.10
1.4
1.4
Toluene (anhydrous)
92.14
-
-
Procedure:
To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and XPhos (9.5 mg, 0.02 mmol).
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
Add anhydrous toluene (5 mL).
To this mixture, add 7-chloro-1H-quinazolin-4-one (180.6 mg, 1.0 mmol), morpholine (104.5 µL, 1.2 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.[8]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.
Wash the combined organic filtrates with water (10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-morpholino-1H-quinazolin-4-one.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is highly valuable for the synthesis of alkynyl-substituted aromatic compounds, which can serve as versatile intermediates for further transformations or as key structural elements in biologically active molecules.
Causality Behind Experimental Choices:
Dual Catalytic System: The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) salt (e.g., CuI) as a co-catalyst.[9] The copper(I) salt is believed to react with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex.
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Solvent: Aprotic polar solvents like THF, DMF, or acetonitrile are commonly used.
Experimental Protocol: Synthesis of 7-(phenylethynyl)-1H-quinazolin-4-one
Reaction Scheme:
Caption: Sonogashira coupling of 7-chloro-1H-quinazolin-4-one.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
7-Chloro-1H-quinazolin-4-one
180.59
1.0
1.0
Phenylacetylene
102.13
1.2
1.2
Bis(triphenylphosphine)palladium(II) chloride
701.90
0.03
0.03
Copper(I) iodide
190.45
0.06
0.06
Triethylamine
101.19
2.0
2.0
Tetrahydrofuran (THF, anhydrous)
72.11
-
-
Procedure:
To a Schlenk flask, add 7-chloro-1H-quinazolin-4-one (180.6 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21.1 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
Seal the flask, and evacuate and backfill with an inert gas three times.
Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the reaction mixture.
Heat the reaction mixture to 60 °C and stir.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite, washing with THF.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (10 mL), water (10 mL), and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(phenylethynyl)-1H-quinazolin-4-one.
Heck Reaction: Alkenylation of the Quinazolinone Core
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[11][12] This reaction provides a direct method for the synthesis of substituted alkenes and is a powerful tool for the introduction of vinyl groups onto aromatic rings.[13]
Causality Behind Experimental Choices:
Catalyst and Ligand: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is used.[12] While some Heck reactions can be performed without a phosphine ligand, the use of ligands such as triphenylphosphine can improve catalyst stability and reaction efficiency.
Base: An inorganic or organic base (e.g., triethylamine, potassium carbonate) is required to neutralize the hydrogen halide generated in the catalytic cycle.[11]
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.
Experimental Protocol: Synthesis of 7-styryl-1H-quinazolin-4-one
Reaction Scheme:
Caption: Heck reaction of 7-chloro-1H-quinazolin-4-one.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
7-Chloro-1H-quinazolin-4-one
180.59
1.0
1.0
Styrene
104.15
1.5
1.5
Palladium(II) acetate
224.50
0.02
0.02
Triphenylphosphine
262.29
0.04
0.04
Triethylamine
101.19
1.5
1.5
N,N-Dimethylformamide (DMF)
73.09
-
-
Procedure:
To a sealed tube, add 7-chloro-1H-quinazolin-4-one (180.6 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and triphenylphosphine (10.5 mg, 0.04 mmol).
Seal the tube and heat the reaction mixture to 120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water (20 mL).
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-styryl-1H-quinazolin-4-one.
Part 2: Copper and Rhodium-Catalyzed Functionalizations
While palladium catalysis is dominant, copper and rhodium-based systems offer valuable alternative strategies for the functionalization of 7-chloro-1H-quinazolin-4-one.
Copper-Catalyzed C-N Cross-Coupling
Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed aminations. These reactions are particularly effective for the coupling of aryl halides with a variety of nitrogen nucleophiles.
Experimental Protocol: Synthesis of 7-(piperidin-1-yl)-1H-quinazolin-4-one
Reaction Scheme:
Caption: Copper-catalyzed amination of 7-chloro-1H-quinazolin-4-one.
Materials:
Reagent
M.W.
Amount (mmol)
Equivalents
7-Chloro-1H-quinazolin-4-one
180.59
1.0
1.0
Piperidine
85.15
1.5
1.5
Copper(I) iodide
190.45
0.1
0.1
L-proline
115.13
0.2
0.2
Potassium carbonate
138.21
2.0
2.0
Dimethyl sulfoxide (DMSO)
78.13
-
-
Procedure:
In a sealed tube, combine 7-chloro-1H-quinazolin-4-one (180.6 mg, 1.0 mmol), copper(I) iodide (19.0 mg, 0.1 mmol), L-proline (23.0 mg, 0.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
Add DMSO (5 mL) and piperidine (149 µL, 1.5 mmol).
Seal the tube and heat the reaction mixture to 120 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and pour it into water (25 mL).
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(piperidin-1-yl)-1H-quinazolin-4-one.
Rhodium-Catalyzed C-H Functionalization
Rhodium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct formation of C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials.[14] While the chlorine atom at the 7-position is a prime site for cross-coupling, other C-H bonds on the quinazolinone scaffold can be targeted for functionalization using appropriate directing groups and rhodium catalysts. This approach offers a complementary strategy for accessing novel analogs. For instance, if the N1 position is substituted with a directing group (e.g., a pyridine), rhodium catalysis could potentially direct arylation to the C8 position.
Note on C-H Functionalization: The direct C-H functionalization of the 7-chloro-1H-quinazolin-4-one scaffold itself is less explored in the literature compared to cross-coupling at the C-Cl bond. The protocols for such reactions are highly substrate- and directing group-dependent and would require significant optimization. The primary focus for functionalizing this specific substrate remains the versatile C-Cl bond.
Summary of Catalytic Methods and Expected Outcomes
Reaction Type
Catalyst System
Key Reagents
Typical Product Class
Suzuki-Miyaura
Pd(PPh₃)₄
Arylboronic acid, Na₂CO₃
7-Aryl-1H-quinazolin-4-one
Buchwald-Hartwig
Pd₂(dba)₃ / XPhos
Primary/secondary amine, NaOtBu
7-Amino-1H-quinazolin-4-one
Sonogashira
PdCl₂(PPh₃)₂ / CuI
Terminal alkyne, Et₃N
7-Alkynyl-1H-quinazolin-4-one
Heck
Pd(OAc)₂ / PPh₃
Alkene, Et₃N
7-Alkenyl-1H-quinazolin-4-one
Copper C-N Coupling
CuI / L-proline
Primary/secondary amine, K₂CO₃
7-Amino-1H-quinazolin-4-one
Conclusion
The catalytic functionalization of 7-chloro-1H-quinazolin-4-one provides a rich and diverse platform for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—offer reliable and versatile methods for the introduction of a wide array of substituents at the 7-position. Furthermore, copper-catalyzed amination presents a cost-effective alternative. The protocols detailed in this guide serve as a robust starting point for researchers to explore the vast chemical space accessible from this versatile building block. As with any catalytic reaction, empirical optimization of reaction parameters is key to achieving high yields and purity.
Technical Support Center: Optimizing 7-Chloro-1H-quinazolin-4-one Synthesis
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that synthesizing the quinazolinone scaffold—specifically 7-chloro-1H-quinazolin-4-one—is a critical bottle...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. As researchers and drug development professionals, you know that synthesizing the quinazolinone scaffold—specifically 7-chloro-1H-quinazolin-4-one—is a critical bottleneck in developing downstream kinase inhibitors and antimicrobial agents.
While the classical Niementowski quinazoline synthesis is the textbook approach, it is notoriously plagued by low yields, harsh conditions, and difficult purifications. In this guide, we will dissect the mechanistic causality behind these failures and provide field-proven, self-validating protocols to optimize your reaction yields.
Mechanistic Overview & Causal Analysis
To troubleshoot effectively, we must first understand the competing pathways in the reaction vessel. The synthesis relies on the nucleophilic attack of the amine group of 2-amino-4-chlorobenzoic acid onto an electrophilic carbon source (typically formamide), followed by intramolecular cyclodehydration.
However, the electron-withdrawing chlorine atom at the 4-position destabilizes the carboxylic acid under prolonged thermal stress. If the activation energy for the acyl substitution is not overcome rapidly, the thermodynamic degradation pathway (decarboxylation) dominates, destroying your starting material.
Reaction pathway of the Niementowski synthesis highlighting target cyclization vs. degradation.
Troubleshooting FAQs
Q: My traditional Niementowski reaction (150–160 °C) yields less than 50% of the target product, and the crude mixture is dark brown. What is causing this?A: You are observing thermal degradation. The prolonged heating required to fuse formamide and 2-amino-4-chlorobenzoic acid causes competitive decarboxylation, forming 3-chloroaniline as a major impurity [2]. The dark brown color is typical of aniline oxidation products. To resolve this, you must shift the reaction to kinetic control by using Microwave Irradiation (MWI) or by switching to a more reactive carbon source like formamidine acetate, which lowers the required reaction temperature.
Q: How does Microwave Irradiation (MWI) specifically improve the yield of quinazolin-4-ones?A: MWI provides rapid, volumetric dielectric heating. This accelerates the initial nucleophilic acyl substitution and the subsequent cyclodehydration step. By compressing the reaction time from 4–6 hours down to 10–15 minutes, the kinetic product (the quinazolinone) is formed efficiently before the thermodynamic degradation pathway can significantly consume the starting material[1].
Q: I want to avoid formamide completely due to its high boiling point and difficult aqueous workup. What are the alternatives?A: You can utilize an orthoester-mediated cyclocondensation or formamidine acetate. Formamidine acetate acts as a highly electrophilic, pre-activated carbon equivalent. Because the electrophilicity of the amidine carbon is higher than that of an amide carbonyl, the cyclocondensation proceeds rapidly at lower temperatures (60–100 °C), completely bypassing the thermal degradation threshold of your starting material [3].
Validated Experimental Protocols
Do not rely on arbitrary heating times; use these self-validating systems to ensure reproducibility.
Use this protocol if formamide is your only available carbon source.
Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 2-amino-4-chlorobenzoic acid (1.0 eq, 5.8 mmol) and formamide (10.0 eq, 58 mmol). The excess formamide acts as both reactant and solvent.
Catalyst Addition (Optional but Recommended): Add 10 mol% of a solid support catalyst (e.g., Montmorillonite K-10) to promote cyclodehydration and provide nucleation sites for microwave absorption.
Irradiation: Seal the vial and irradiate in a dedicated microwave synthesizer at 150 °C (100 W initial power) for exactly 15 minutes.
In-Process Validation: Spot the crude mixture on a TLC plate (Eluent: DCM/MeOH 9:1). The starting material (
Rf≈0.2
) should be completely consumed, replaced by a single UV-active spot (
Rf≈0.6
).
Workup & Isolation: Cool the mixture to room temperature. Pour the pasty mass into 50 mL of ice-cold distilled water. Neutralize the mixture with 5% aqueous sodium carbonate. Filter the separated solid, wash thoroughly with cold water, and dry in vacuo to yield the product (typically 80–85% yield).
Use this protocol for maximum yield and scalability without specialized microwave equipment.
Reagent Preparation: In a 100 mL round-bottom flask, combine 2-amino-4-chlorobenzoic acid (1.0 eq, 10 g) and formamidine acetate (1.3 eq, 8 g). Mix thoroughly to ensure a homogenous solid dispersion.
Reaction: Heat the neat mixture to 100 °C under an inert nitrogen atmosphere for 30–45 minutes. (Alternatively, place in a microwave reactor at 60% power for 4 minutes).
In-Process Validation: The mixture will melt and then re-solidify as the cyclization occurs and acetic acid/ammonia are driven off. The cessation of gas evolution is a physical indicator of reaction completion.
Workup: Cool to room temperature. Add 30 mL of distilled water and stir vigorously for 10 minutes to dissolve residual acetate salts.
Isolation: Collect the precipitated 7-chloro-1H-quinazolin-4-one by vacuum filtration. Yields typically exceed 90% with high purity (
>98%
by LC-MS) [3].
Quantitative Data & Method Comparison
Use the table below to select the optimal synthetic route based on your laboratory's equipment and yield requirements.
Synthesis Method
Carbon Source
Temperature
Reaction Time
Average Yield
Key Advantage / Causality
Traditional Thermal
Formamide
150–160 °C
4–6 hours
50–60%
Baseline: High decarboxylation rate; tedious aqueous workup.
Mohammadkhani L., Heravi M. M. (2020). "Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview." Frontiers in Chemistry.[Link]
Nguyen T. N., et al. (2020). "Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline." Molbank.[Link]
Optimization
Technical Support Center: Troubleshooting 7-Chloro-1H-quinazolin-4-one Solubility in Cell-Based Assays
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, inconsistent dosing, or assay failure when working with 7-chloro-1H-quinazoli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation, inconsistent dosing, or assay failure when working with 7-chloro-1H-quinazolin-4-one and its derivatives in in vitro cell-based assays.
The Mechanistic Root of the Problem
The poor aqueous solubility of 7-chloro-1H-quinazolin-4-one is an inherent thermodynamic issue dictated by its molecular architecture. The 4(3H)-quinazolinone scaffold possesses a rigid, planar, fused heterocyclic ring system. The addition of a chlorine atom at the 7-position further increases the molecule's lipophilicity and crystal lattice energy[1].
When introduced into an aqueous environment (like cell culture media), the energy required to break the compound's crystal lattice exceeds the hydration energy provided by the water molecules. Consequently, the compound undergoes a "solvent shift" and rapidly crystallizes or precipitates out of solution, functionally behaving as a Biopharmaceutics Classification System (BCS) Class II molecule (low solubility, high permeability)[1].
Quantitative Data: Solvent System Optimization
To achieve effective concentrations without compromising cell viability, researchers must balance compound solubility with solvent toxicity. Below is a structured comparison of validated solvent systems for quinazolinone derivatives[2][3].
Decision tree for troubleshooting 7-chloro-1H-quinazolin-4-one precipitation.
Mechanisms of advanced formulation strategies to overcome high crystal lattice energy.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon dilution from a DMSO stock into my cell culture medium. What is the cause and the immediate fix?
Causality: This is a classic "solvent shift" phenomenon. When the highly concentrated DMSO stock is introduced to the aqueous medium, the local polarity changes drastically. The hydrophobic 7-chloro-1H-quinazolin-4-one molecules rapidly aggregate to minimize contact with water, forming micro-crystals because the final concentration exceeds the thermodynamic solubility limit of the new solvent mixture[1].
Immediate Fix:
Warm the Stock: Ensure your DMSO stock is warmed to 37°C and sonicated prior to dilution to disrupt any pre-existing nucleation sites[1].
Incremental Dilution: Do not inject the stock directly into a static buffer. Add the DMSO stock dropwise while vigorously vortexing the aqueous medium to ensure rapid, uniform dispersion.
Lower the Concentration: If precipitation persists, you must lower the final assay concentration.
Q2: What is the maximum amount of DMSO I can use in my cell-based assay to keep the compound dissolved?
For the vast majority of cell lines (e.g., A549, MCF-7, HeLa), the final DMSO concentration should not exceed 0.1% to 0.5% v/v [3][4]. Exceeding this threshold compromises the integrity of the biological assay by inducing solvent-mediated cytotoxicity, altering membrane permeability, and triggering off-target transcriptomic changes.
Self-Validating Check: Always run a vehicle-only control (e.g., 0.1% DMSO in media) alongside your treatment groups. If the vehicle control shows >5% reduction in cell viability compared to untreated cells, your solvent concentration is too high.
Q3: If 0.1% DMSO is insufficient to dissolve my required dose, what is a validated protocol for using co-solvents?
If direct dilution fails, you must create an intermediate co-solvent system using biocompatible excipients like PEG-400 and Tween-80[2][3].
Prepare Anhydrous Stock: Dissolve 7-chloro-1H-quinazolin-4-one in 100% anhydrous DMSO at a high concentration (e.g., 50 mM). Sonicate for 10 minutes at 37°C.
Create the Intermediate Vehicle: In a separate tube, prepare a mixture of 40% PEG-400 and 5% Tween-80 (v/v)[2].
Formulate the Intermediate Stock: Add 1 part of your DMSO stock to 9 parts of the Intermediate Vehicle. Vortex vigorously. This creates a 10% DMSO / 36% PEG-400 / 4.5% Tween-80 intermediate solution.
Final Aqueous Dilution: Dilute this intermediate solution 1:100 into your pre-warmed cell culture medium.
Validation: Inspect the final medium under an inverted phase-contrast microscope (10x or 20x objective). The absence of dark, refractive micro-crystals confirms successful solubilization[1].
Q4: Are there advanced formulation strategies if standard co-solvents fail or cause toxicity?
Yes. If co-solvents are too toxic for your specific primary cells, consider altering the physical state of the drug:
Cyclodextrin Inclusion: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic cavity and a hydrophilic exterior. Pre-incubating the quinazolinone with 20% HP-β-CD allows the drug to become encapsulated within the cavity, shielding its lipophilic core from water while remaining fully dissolved[1][2].
Solid Dispersions: By melting or solvent-evaporating the drug with a hydrophilic carrier (like Poloxamer 407 or PEG 6000), the drug is converted from a highly stable crystalline form into a highly soluble amorphous state[5][6]. This significantly lowers the energy barrier required for dissolution.
References
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Available at: [Link]
I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. ResearchGate. Available at: [Link]
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. PMC. Available at: [Link]
Best recrystallization solvents for purifying 7-chloro-1H-quinazolin-4-one
Welcome to the technical support guide for the purification of 7-chloro-1H-quinazolin-4-one. This document provides in-depth guidance, troubleshooting, and best practices for obtaining high-purity material through recrys...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the purification of 7-chloro-1H-quinazolin-4-one. This document provides in-depth guidance, troubleshooting, and best practices for obtaining high-purity material through recrystallization. As researchers and drug development professionals, we understand that purity is paramount. This guide is structured to address the specific challenges you may encounter with this heterocyclic compound, moving from general principles to specific, actionable protocols.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the recrystallization of 7-chloro-1H-quinazolin-4-one.
Q1: What is the best starting solvent for recrystallizing 7-chloro-1H-quinazolin-4-one?
There is no single "best" solvent universally cited for this specific molecule. However, based on the purification of related quinazolinone derivatives, the most promising candidates are polar protic and polar aprotic solvents.[1][2][3] The ideal recrystallization solvent should dissolve the compound completely at an elevated temperature but poorly at room or ice-bath temperatures to ensure a high recovery yield.[4][5]
Given the structure of 7-chloro-1H-quinazolin-4-one—a planar, aromatic system capable of hydrogen bonding—heterocyclic compounds of this nature generally crystallize well.[6] We strongly recommend performing small-scale solubility tests with the solvents listed in the table below to identify the optimal choice for your specific batch of crude material.[7][8]
Q2: How does the 7-chloro substitution influence solvent selection?
The chlorine atom at the 7-position increases the molecule's overall polarity and can subtly influence its solubility profile compared to the unsubstituted quinazolin-4-one parent molecule. This modification may slightly alter its interactions with solvents.[7] Therefore, while solvents like ethanol are common for quinazolinones, you may find that slightly more or less polar solvents, or a solvent mixture, provide better results.
Q3: My purified compound is still colored. What is the cause and how can I remove the color?
Colored impurities are common in organic synthesis and are often highly conjugated molecules that are soluble in the recrystallization solvent. The most effective method for their removal is the addition of activated charcoal to the hot, dissolved solution.[4] The charcoal adsorbs the colored impurities onto its high-surface-area matrix. After a brief treatment, the charcoal is removed via hot gravity filtration before allowing the solution to cool.[7] It is crucial to use the minimum amount of charcoal necessary, as it can also adsorb your desired product, reducing the overall yield.
Q4: Is it better to use a single solvent or a two-solvent system?
A single-solvent system is generally preferred for its simplicity.[4] However, if you cannot find a single solvent that provides a steep solubility curve (high solubility when hot, low solubility when cold), a two-solvent system is an excellent alternative.[7][8] This technique involves dissolving the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy. A few drops of the "good" solvent are then added back to clarify the solution, which is then cooled slowly to induce crystallization. A common pairing is Ethyl Acetate (good solvent) and Hexane (poor solvent).[9]
Solvent Selection Guide
The key to successful recrystallization is selecting an appropriate solvent. The following table summarizes potential solvents for 7-chloro-1H-quinazolin-4-one, categorized by their properties.
Solvent
Boiling Point (°C)
Polarity
Comments & Rationale
Ethanol
78
Polar Protic
A common and effective solvent for purifying quinazolinone derivatives.[3][10] Often a good first choice.
Isopropanol
82.5
Polar Protic
Similar to ethanol and can be a suitable alternative.[8]
Acetic Acid
118
Polar Protic
Has been used for the recrystallization of brominated quinazolinone derivatives and chlorinated quinazolones.[2][3] Its high boiling point is advantageous for dissolving less soluble compounds.
Ethyl Acetate (EtOAc)
77
Polar Aprotic
A versatile solvent. May show good solubility when hot and poor solubility when cold. Also useful as the "good" solvent in a two-solvent system with hexane.[9][11]
Acetone
56
Polar Aprotic
Lower boiling point may be useful if the compound "oils out" in higher-boiling solvents.[3][8]
EtOAc / Hexane
Variable
Mixed
A common two-solvent system for compounds with intermediate polarity.[9] Hexane acts as the anti-solvent.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the recrystallization process.
Problem
Probable Cause(s)
Recommended Solution(s)
The compound "oils out" instead of forming crystals.
The melting point of your compound (or a eutectic mixture with impurities) is lower than the boiling point of the solvent.[7]
1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add more hot solvent to lower the saturation point, and cool slowly.[7]2. Switch to a Lower-Boiling Solvent: Choose a solvent from the table with a lower boiling point, such as acetone.[7]
No crystals form after cooling, even in an ice bath.
1. Too Much Solvent: This is the most common reason. The solution is not supersaturated.[8]2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.
1. Reduce Solvent Volume: Reheat the solution and carefully boil off a portion of the solvent to increase the concentration. Allow it to cool again.[8]2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous batch.
A large amount of solid material will not dissolve in the boiling solvent.
The crude material contains impurities that are insoluble in the chosen solvent.
Perform a hot gravity filtration . While the solution is kept hot, filter it through a fluted filter paper to remove the insoluble material. Then, proceed to cool the filtrate.[8]
Crystal yield is very low.
1. Too Much Solvent Used: The compound remained in the mother liquor.[7]2. Premature Crystallization: Crystals formed during hot gravity filtration.3. Insufficient Cooling: The solution was not cooled long enough or to a low enough temperature.
1. Concentrate the Mother Liquor: Evaporate some of the solvent from the filtrate and cool again to recover a second crop of crystals.2. Pre-heat Equipment: Ensure the funnel and receiving flask for hot filtration are pre-heated to prevent cooling.3. Maximize Cooling Time: Allow the flask to cool to room temperature slowly before placing it in an ice bath for at least 30 minutes.[7]
Recrystallization Troubleshooting Workflow
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Follow these detailed procedures for consistent and effective purification.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify the most suitable recrystallization solvent for your crude 7-chloro-1H-quinazolin-4-one.
Methodology:
Place approximately 20-30 mg of your crude solid into several small test tubes.[7]
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate) dropwise at room temperature. Swirl to mix.
Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[4]
Gently heat the test tubes that show poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
Evaluate: The best solvent is the one in which the compound was fully soluble when hot but formed a large quantity of crystalline precipitate upon cooling.
Protocol 2: Single-Solvent Recrystallization
Objective: To purify the bulk of the crude 7-chloro-1H-quinazolin-4-one using the optimal solvent identified in Protocol 1.
Methodology:
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum amount of near-boiling solvent until the solid is completely dissolved.[4]
(Optional) Decolorization: If the solution is colored, remove it from the heat source, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes.
(Optional) Hot Filtration: If charcoal or insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask. This step is critical to remove impurities before crystallization begins.[8]
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[7]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[12]
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[4]
Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
References
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.). Organic-Chemistry.org. [Link]
Recrystallization and Crystallization. (n.d.). University of Colorado Boulder. [Link]
Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. (2020). Bentham Science. [Link]
Recrystallization. (n.d.). Kennesaw State University. [Link]
Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. (n.d.). SciSpace. [Link]
Synthesis and Evaluation of Quinazolin-4-ones as Hypoxia-inducible Factor-1α Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (2019). Royal Society of Chemistry. [Link]
(PDF) Solvent free synthesis of some quinazolin-4(3H)-ones - ResearchGate. (n.d.). ResearchGate. [Link]
7-Chloro-6,8-dinitro-quinazolin-4(3H)-one acetic acid monosolvate - PubMed. (2012). National Center for Biotechnology Information. [Link]
CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. (n.d.). Institute of Process Engineering, Chinese Academy of Sciences. [Link]
Technical Support Center: Optimizing Halogenation of 7-chloro-1H-quinazolin-4-one
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the halogenation of 7-chloro-1H-quinazolin-4-one. The content...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the halogenation of 7-chloro-1H-quinazolin-4-one. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower effective optimization and problem-solving.
Section 1: Foundational Principles of Halogenation on the Quinazolinone Core
This section addresses fundamental questions regarding the reactivity and regioselectivity of the 7-chloro-1H-quinazolin-4-one scaffold in electrophilic aromatic substitution reactions.
FAQ: What are the primary factors influencing regioselectivity in the halogenation of 7-chloro-1H-quinazolin-4-one?
The regiochemical outcome of halogenation on this substrate is a result of the interplay between the electronic properties of the heterocyclic quinazolinone core and the directing effects of the existing chloro-substituent at the C7 position.
Electronic Nature of the Quinazolinone Ring: The quinazolinone system consists of a benzene ring fused to a pyrimidine ring.[1] The benzene portion is generally more electron-rich and thus more susceptible to electrophilic aromatic substitution than the electron-deficient pyrimidine ring.[2] Theoretical considerations suggest the order of reactivity for electrophilic attack on the unsubstituted quinazoline is C8 > C6 > C5 > C7.[3]
Directing Effect of the C7-Chloro Group: The chlorine atom at the C7 position is an electron-withdrawing group via induction but an ortho, para-director due to resonance (lone pair donation). This means it directs incoming electrophiles (like Br⁺, Cl⁺, or I⁺) primarily to the C6 and C8 positions.
Combined Influence: The C7-chloro group deactivates the entire benzene ring towards electrophilic attack, making the reaction more challenging than on an unsubstituted quinazolinone. However, its ortho, para-directing nature reinforces the inherent reactivity of the C6 and C8 positions. Often, a mixture of 6- and 8-halogenated products is obtained, with the predominant isomer depending on the specific reaction conditions and the steric bulk of the halogenating agent.[1] For instance, nitration of 7-fluoro-4(3H)-quinazolinone yields a mixture of 6- and 8-nitro products, with the 8-nitro isomer being the major product.[1]
Section 2: Troubleshooting Guide for Specific Halogenation Reactions
This section provides targeted advice for common issues encountered during chlorination, bromination, and iodination procedures.
Chlorination
FAQ: My chlorination reaction with N-Chlorosuccinimide (NCS) is resulting in a low yield or no reaction. What are the likely causes and how can I optimize the conditions?
A low or non-existent yield when using NCS suggests that the electrophilicity of the reagent is insufficient to overcome the deactivation of the quinazolinone ring by the C7-chloro substituent.
Possible Causes & Solutions:
Insufficient Electrophilicity: NCS is a mild chlorinating agent. The reaction may require an activating agent or catalyst to increase its efficacy.
Solution 1: Add a Catalyst. The addition of a Brønsted or Lewis acid catalyst can polarize the N-Cl bond of NCS, generating a more potent electrophilic chlorine species. Catalysts like d-camphorsulfonic acid-BiCl₃ have been shown to be effective in catalyzing halogenations with N-halosuccinimides.[4]
Solution 2: Use a Stronger Chlorinating Agent. Consider switching to a more reactive chlorinating agent. Trichloroisocyanuric acid (TCCA) is an inexpensive and atom-economical alternative that can be more effective.[2] Alternatively, using chlorine gas in a suitable solvent like acetic acid with a Lewis acid catalyst (e.g., FeCl₃) can also drive the reaction to completion, although this requires more specialized equipment.[5]
Suboptimal Solvent: The choice of solvent can significantly impact reaction rates.
Solution: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are often effective for reactions involving N-halosuccinimides.[6][7] Acetic acid is also a common solvent for direct halogenations.[5][8] A solvent screen may be necessary to identify the optimal medium.
Inadequate Temperature: Many electrophilic aromatic substitutions require thermal energy to proceed at a reasonable rate.
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction, often leading to higher yields in shorter times.[9][10]
Bromination
FAQ: I am attempting to synthesize 6-bromo-7-chloro-1H-quinazolin-4-one using N-Bromosuccinimide (NBS), but the reaction is sluggish and gives a poor yield.
This is a common issue, again stemming from the deactivated nature of the substrate. The principles are similar to those for chlorination but tailored for bromination.
Possible Causes & Solutions:
Low Reactivity of NBS: While generally more reactive than NCS, NBS may still require activation.
Solution 1: Acid Catalysis. As with NCS, adding a catalyst like p-toluenesulfonic acid (p-TSA) or a Lewis acid can enhance the electrophilicity of the bromine.
Solution 2: Radical Initiator (with caution). For some substrates, NBS bromination can proceed via a radical pathway, initiated by light or a radical initiator like benzoyl peroxide.[8] However, for aromatic substitution, an ionic pathway is desired. Ensure the reaction is run in the dark and without radical initiators to favor the electrophilic substitution mechanism.
Solvent Choice: The solvent plays a critical role.
Solution: Acetic acid is a classic solvent for brominations with molecular bromine and can also be effective for NBS.[8][11] DMF is another excellent choice, particularly for reactions requiring higher temperatures.[12]
Alternative Brominating Agent:
Solution: Using molecular bromine (Br₂) in acetic acid is a more potent alternative.[8] This method is highly effective but requires careful handling due to the corrosive and toxic nature of bromine.
dot
Caption: Troubleshooting flowchart for low-yield bromination.
Iodination
FAQ: Iodination with N-Iodosuccinimide (NIS) is proving difficult, with the starting material being recovered unchanged. What are the best practices for this transformation?
Iodine is the least reactive halogen, and direct iodination of deactivated rings is particularly challenging. NIS is often not electrophilic enough on its own for this substrate.
Possible Causes & Solutions:
Extremely Low Electrophilicity: The positive charge on the iodine atom in NIS is not substantial enough for this reaction.
Solution 1: Strong Acid Activation. This reaction almost certainly requires a strong acid catalyst. Trifluoroacetic acid (TFA) or sulfuric acid are commonly used in conjunction with NIS to generate a highly electrophilic iodine species.
Solution 2: Use an Iodine/Oxidant System. A mixture of molecular iodine (I₂) and a strong oxidant can generate an electrophilic iodine species in situ. Common oxidants include nitric acid, iodic acid (HIO₃), or potassium persulfate (K₂S₂O₈).[13] This method is powerful but requires careful control of stoichiometry and temperature to avoid side reactions.
Reversibility: Electrophilic iodination can be reversible.
Solution: The presence of an oxidant, as mentioned above, can help drive the reaction to completion by oxidizing the HI byproduct, thereby preventing the reverse reaction.
Section 3: General Troubleshooting & Optimization
FAQ: What are the standard work-up and purification procedures for halogenated quinazolinones?
Work-up: Upon completion (monitored by TLC/LC-MS), the reaction is typically cooled to room temperature. If an acid catalyst was used, the mixture is often poured into ice water and neutralized with a base like sodium bicarbonate or sodium carbonate solution. The precipitated solid product can then be collected by filtration.[14] If the product is soluble, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is performed.[2] For reactions involving residual halogen (like Br₂ or I₂), a wash with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) is recommended to quench the excess halogen.
Purification: The crude product is often purified by recrystallization from a suitable solvent such as ethanol, methanol, or DMF/water mixtures.[12] If recrystallization is insufficient, column chromatography on silica gel is the standard method for obtaining a highly pure product.[2]
dot
Caption: Factors influencing regioselectivity in halogenation.
Section 4: Experimental Protocols & Data
Reference Protocol: Bromination of 7-chloro-1H-quinazolin-4-one
This is a representative protocol synthesized from common practices in the literature and should be adapted and optimized for specific laboratory conditions.
Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloro-1H-quinazolin-4-one (1.0 eq).
Solvent & Reagent Addition: Add glacial acetic acid as the solvent (approx. 10-20 mL per gram of substrate). Begin stirring to dissolve the starting material (gentle heating may be required). Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution.
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC (e.g., using a 10:1 DCM:Methanol eluent) or LC-MS every hour. The reaction may take several hours (4-24 h) to reach completion.
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-cold water. A precipitate should form.
Isolation: Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual acetic acid.
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the desired bromo-7-chloro-1H-quinazolin-4-one isomers.
Table 1: Summary of Typical Halogenation Conditions
Technical Support Center: NMR Characterization of 7-chloro-1H-quinazolin-4-one
Welcome to the technical support guide for the NMR characterization of 7-chloro-1H-quinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve commo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the NMR characterization of 7-chloro-1H-quinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the structural elucidation of this molecule, with a particular focus on resolving NMR peak overlaps. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights and actionable protocols.
Frequently Asked Questions (FAQs): Your First Line of Defense
Q1: I'm observing significant peak overlap in the aromatic region of the ¹H NMR spectrum of 7-chloro-1H-quinazolin-4-one. Is this an expected outcome?
A1: Yes, this is a very common observation. The structure of 7-chloro-1H-quinazolin-4-one contains three protons on the chlorinated benzene ring (H-5, H-6, and H-8) and one proton on the pyrimidinone ring (H-2). These aromatic protons resonate in a relatively narrow chemical shift range, typically between 7.0 and 8.5 ppm. Due to their similar electronic environments and the presence of through-bond scalar (J) couplings, their signals often appear as complex, overlapping multiplets, making direct assignment and interpretation challenging. The lactam N-H proton (H-1) also appears in this region, further complicating the spectrum.
Q2: What are the initial, straightforward steps I can take to try and resolve these overlapping peaks without resorting to complex experiments?
A2: Before moving to more advanced techniques, there are two simple and effective methods you can try:
Change the Deuterated Solvent: The chemical shift of a proton is sensitive to its interaction with the surrounding solvent molecules.[1][2] By acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆, or benzene-d₆), you can often induce differential shifts in the proton resonances, which may be sufficient to resolve the overlap. Aromatic solvents like benzene-d₆, in particular, can cause significant changes in chemical shifts due to their magnetic anisotropy.[2]
Vary the Sample Temperature: In some cases, temperature can affect the chemical shifts, especially if there are conformational equilibria or specific solute-solvent interactions at play.[1][3] Acquiring spectra at slightly elevated or lowered temperatures might improve signal separation. However, this is generally less impactful for rigid aromatic systems compared to solvent changes.
Q3: My initial attempts to resolve the peak overlap by changing the solvent were unsuccessful. When is it appropriate to consider more advanced NMR techniques?
A3: If simple methods like changing the solvent do not provide the necessary resolution, it is time to employ more powerful techniques. These are particularly crucial when unambiguous assignment of every proton is required for structural confirmation or for identifying specific isomers. The two main advanced approaches are:
Lanthanide Shift Reagents (LSRs): These are ideal when you need to "spread out" a crowded region of your 1D ¹H NMR spectrum.[4][5]
Two-Dimensional (2D) NMR Spectroscopy: This is the definitive method for establishing connectivity and resolving overlap by spreading the signals across a second frequency dimension.[6][7] Techniques like COSY, HSQC, and HMBC are standard tools for structural elucidation.[8][9][10]
Troubleshooting Guide: A Deeper Dive into Resolving Peak Overlap
This section provides a more detailed, causality-driven approach to resolving persistent peak overlap issues in the NMR spectrum of 7-chloro-1H-quinazolin-4-one.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving NMR peak overlaps.
Solution A: Strategic Solvent Selection
Causality: The interaction between solute and solvent molecules (e.g., hydrogen bonding, dipole-dipole interactions, and aromatic stacking) can alter the local magnetic field experienced by each proton, leading to changes in their chemical shifts.[1] Protons closer to polar functional groups, like the amide N-H and carbonyl group in 7-chloro-1H-quinazolin-4-one, are often more affected by changes in solvent polarity.
Protocol 1: Resolving Peak Overlap by Changing the NMR Solvent
Sample Preparation: Prepare three separate, identically concentrated samples of 7-chloro-1H-quinazolin-4-one (~5-10 mg) in NMR tubes.
Solvent Choice: Dissolve each sample in 0.6 mL of a different deuterated solvent. A recommended set is:
Chloroform-d (CDCl₃) - A common, relatively non-polar solvent.
Dimethyl sulfoxide-d₆ (DMSO-d₆) - A polar, aprotic solvent capable of accepting hydrogen bonds.
Benzene-d₆ (C₆D₆) - An aromatic solvent that can induce significant shifts through anisotropy effects.
Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
Analysis: Compare the aromatic regions of the three spectra. Look for changes in the chemical shifts and multiplicities that lead to better signal dispersion.
Solvent
Expected Effect on 7-chloro-1H-quinazolin-4-one Spectrum
CDCl₃
Standard reference spectrum, likely showing significant overlap in the aromatic region.
DMSO-d₆
The N-H proton signal will likely broaden and shift downfield due to strong hydrogen bonding with the solvent. This can help to move it away from the aromatic C-H signals.[3]
C₆D₆
Protons on the face of the molecule that interact with the benzene ring current will experience an upfield shift (ASIS effect), potentially resolving closely spaced signals.
Solution B: Application of Lanthanide Shift Reagents (LSRs)
Causality: LSRs are paramagnetic organometallic complexes that act as weak Lewis acids.[4][11] They reversibly bind to Lewis basic sites in the analyte molecule, such as the carbonyl oxygen or the nitrogen atoms in 7-chloro-1H-quinazolin-4-one. The paramagnetic lanthanide ion (commonly Europium, Eu, or Praesodymium, Pr) generates a local magnetic field that induces large changes in the chemical shifts of nearby protons.[5][12] The magnitude of this "lanthanide-induced shift" (LIS) is primarily dependent on the distance of the proton from the lanthanide ion, leading to a "spreading out" of the spectrum.[4]
Protocol 2: Using Lanthanide Shift Reagents (LSRs) to Resolve Signal Overlap
Reagent Selection: A common and effective LSR is Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)). It typically induces downfield shifts.[12]
Initial Sample Preparation: Dissolve ~10-15 mg of 7-chloro-1H-quinazolin-4-one in a dry, non-coordinating deuterated solvent like CDCl₃.
Acquire Reference Spectrum: Obtain a standard 1D ¹H NMR spectrum of your sample before adding any shift reagent.
Titration:
Prepare a stock solution of Eu(fod)₃ in the same deuterated solvent.
Add a small, known amount of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube.
Gently shake the tube and acquire a new ¹H NMR spectrum.
Iterate and Observe: Repeat step 4, adding successive small aliquots of the LSR. Monitor the spectrum after each addition. Protons closer to the binding site (likely the C4-carbonyl oxygen) will experience the largest downfield shifts, leading to a progressive resolution of the overlapping signals.
Caution: Adding too much LSR can lead to significant line broadening, which reduces resolution.[11] Stop the titration once sufficient signal separation is achieved.
Solution C: Two-Dimensional (2D) NMR Spectroscopy
Causality: 2D NMR experiments resolve overlapping signals by correlating nuclei through their interactions (J-coupling or the Nuclear Overhauser Effect) and displaying the information on a 2D plot.[13][14] This allows you to trace the connectivity of the molecule even when the 1D spectrum is poorly resolved.[6][7]
Protocol 3: Acquiring and Interpreting Key 2D NMR Spectra
Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.6 mL of solvent) is often beneficial for 2D NMR experiments, especially for less sensitive experiments like HMBC.
Experiment Selection and Acquisition:
COSY (Correlation Spectroscopy): This experiment identifies protons that are J-coupled (typically through 2 or 3 bonds).[14] It will show cross-peaks connecting coupled protons, allowing you to trace the H-5/H-6 and H-6/H-8 spin systems in the chlorinated ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹JCH).[9][10] Even if proton signals overlap, they will likely correlate to distinct carbon signals in the second dimension, thus resolving the ambiguity.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[9][10] This is crucial for piecing together the molecular fragments identified by COSY and HSQC and for assigning quaternary carbons. For example, the H-5 proton should show an HMBC correlation to the C-4 carbonyl carbon.
Interpreting 2D NMR for 7-chloro-1H-quinazolin-4-one
Caption: Logic for using 2D NMR to resolve peak overlap.
References
Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones. The Royal Society of Chemistry. Available from: [Link].
Lanthanide shift reagents in nmr. Slideshare. Available from: [Link].
NMR characterization of small and large molecules. ResolveMass Laboratories Inc. Available from: [Link].
SUPPORTING INFORMATION A Convenient and Scalable Synthesis of 2,3-Dihydroquinazolin-4(1H)-one Derivatives and their Anticancer. Figshare. Available from: [Link].
23.1: NMR Shift Reagents. Chemistry LibreTexts. Available from: [Link].
Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Available from: [Link].
Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI. Available from: [Link].
Advanced NMR Spectroscopy Methods for Study of Structure and Properties of Small Molecules. ResearchGate. Available from: [Link].
An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available from: [Link].
NMR Characterization of RNA Small Molecule Interactions. PMC - NIH. Available from: [Link].
Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. PMC. Available from: [Link].
Tasks in NMR data analysis for Nature Products. Available from: [Link].
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link].
Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? ResearchGate. Available from: [Link].
Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). PMC. Available from: [Link].
Advances in NMR spectroscopy of small molecules in solution. Books.
Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Available from: [Link].
Advanced Solid State NMR Techniques for the Characterization of Sol–Gel-Derived Materials. ACS Publications. Available from: [Link].
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Longdom Publishing. Available from: [Link].
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. MDPI. Available from: [Link].
How does solvent choice effect chemical shift in NMR experiments? Reddit. Available from: [Link].
Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link].
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Available from: [Link].
Chirality Sensing of N-Heterocycles via 19F NMR. PMC. Available from: [Link].
UNIT 7 HOMONUCLEAR CORRELATION NMR SPECTROMETRY 2D-NMR. RUA. Available from: [Link].
Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Available from: [Link].
1 H-NMR spectra for synthesized quinazoline semicarbazone derivatives... ResearchGate. Available from: [Link].
Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. Available from: [Link].
Synthesis and evaluation of highly selective quinazoline-2,4-dione ligands for sphingosine-1-phosphate receptor 2 Supplementary. The Royal Society of Chemistry. Available from: [Link].
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. ACS Publications. Available from: [Link].
Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research. Available from: [Link].
Overcoming scale-up challenges for 7-chloro-1H-quinazolin-4-one production
Welcome to the Technical Support Center for 7-Chloro-1H-quinazolin-4-one Production . As a critical intermediate in the synthesis of potent antifungal agents (e.g., Albaconazole) and other biologically active molecules [...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 7-Chloro-1H-quinazolin-4-one Production . As a critical intermediate in the synthesis of potent antifungal agents (e.g., Albaconazole) and other biologically active molecules [1], the 7-chloro-quinazolin-4-one core presents unique scale-up challenges. Moving from a 10-gram bench scale to a 50-kilogram pilot plant often exposes thermodynamic, rheological, and safety bottlenecks.
This guide is designed by senior application scientists to help you troubleshoot, optimize, and validate your scale-up workflows.
Part 1: Process Chemistry & Mechanistic Pathways
The traditional Niementowski synthesis (using formamide at >150°C) is notorious for failing at scale due to severe safety hazards and mass transfer limitations. Modern scale-up protocols favor the Orthoester Route or Oxidative Cyclization [2][3], which operate under milder conditions and provide self-validating thermodynamic control.
Synthetic pathways for 7-chloro-1H-quinazolin-4-one comparing Niementowski and Orthoester routes.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does the Niementowski route (formamide) cause pressure spikes at the 50L scale, and what is the mechanistic alternative?Causality: Formamide undergoes thermal decomposition at temperatures above 150°C, breaking down into carbon monoxide (CO) and ammonia (NH3) gases. At the bench scale, this gas escapes easily. At the pilot scale, the reduced surface-area-to-volume ratio traps the gas, leading to dangerous pressure spikes and reactor venting.
Solution: Switch to the Orthoester Route (2-amino-4-chlorobenzamide + trimethyl orthoformate). This reaction proceeds at 80–110°C. The byproduct is methanol, which can be safely distilled off to drive the equilibrium forward without generating non-condensable gases [2].
Q2: During the cooling phase, the reaction mixture turns into an unstirrable "brick." How do we resolve this rheological issue?Causality: The planar bicyclic structure of the quinazolin-4-one core promotes intense
π−π
stacking. As the mixture cools, rapid supersaturation leads to the formation of long, needle-like crystals that entangle, causing the slurry to exhibit non-Newtonian, shear-thickening behavior.
Solution: Do not crash-cool. Implement a step-wise cooling profile (-10°C/hour). Introduce a co-solvent (e.g., 10% v/v ethanol/water) at 60°C to alter the solubility curve and promote the growth of blockier, more filterable crystals. Always use a high-torque anchor impeller rather than a pitched-blade turbine for this step.
Q3: We are seeing a persistent starting material impurity (>5%) at scale. How can we drive the reaction to completion?Causality: The cyclization is a condensation reaction governed by thermodynamic equilibrium. If the byproduct (water or methanol) is not actively removed from the bulk phase, the reverse hydrolysis reaction halts conversion.
Solution: Equip the reactor with a Dean-Stark apparatus or set the condenser for continuous forward distillation. By Le Chatelier's principle, continuously stripping the low-boiling byproduct forces the reaction to >99% conversion.
Troubleshooting decision tree for common scale-up issues in quinazolinone production.
Part 3: Quantitative Data & Benchmarking
To illustrate the superiority of the Orthoester route during scale-up, compare the quantitative metrics below. The Niementowski route suffers a catastrophic yield drop and purity degradation at the 10 kg scale due to thermal degradation and poor mixing.
Metric
Niementowski (Bench 10g)
Niementowski (Pilot 10kg)
Orthoester (Bench 10g)
Orthoester (Pilot 10kg)
Yield (%)
82%
58%
94%
91%
Purity (HPLC Area %)
96.5%
88.2%
99.1%
98.8%
Cycle Time (hrs)
6
18
4
6
Max Pressure (bar)
1.1
>4.5 (Vented)
1.0
1.1
E-factor
12
25
5
6.5
Part 4: Standard Operating Procedure (SOP) - Orthoester Scale-Up
This protocol is designed as a self-validating system . You will not proceed to the next step until specific In-Process Control (IPC) criteria are met, ensuring batch-to-batch reproducibility.
Step 1: Reactor Preparation & Charging
Purge a 50L glass-lined reactor with
N2
for 15 minutes to displace oxygen, preventing oxidative degradation of the amine.
Charge 10.0 kg of 2-amino-4-chlorobenzamide and 25.0 L of Toluene. Start agitation at 60 RPM using an anchor impeller.
Add 8.5 kg (1.2 eq) of Trimethyl orthoformate and 0.2 kg of p-Toluenesulfonic acid (pTSA) catalyst.
Causality: pTSA protonates the orthoester, making it highly electrophilic and accelerating the initial nucleophilic attack by the amine.
Step 2: Heating & Cyclization (Self-Validating)
Heat the reactor jacket to 95°C. Set the overhead condenser to forward distillation mode.
Maintain the internal temperature at 85–90°C for 4 hours. You will observe methanol distilling over.
IPC Validation: Pull a 5 mL sample. Quench in 1:1 Acetonitrile/Water and analyze via HPLC.
Pass Criteria: 2-amino-4-chlorobenzamide is <1.0% Area.
Fail Criteria: If >1.0%, continue heating and distill off another 1L of solvent to force the equilibrium. Do NOT proceed to cooling until the Pass Criteria is met.
Once IPC passes, cool the reactor from 90°C to 60°C at a rate of 15°C/hour.
At 60°C, the mixture will become cloudy. Hold the temperature for 1 hour to allow seed crystals to mature.
Charge 5.0 L of Ethanol slowly over 30 minutes.
Causality: Ethanol acts as an anti-solvent for the impurities but slightly solubilizes the product, preventing the rapid crash-out that causes the "brick" effect.
Cool to 5°C at 10°C/hour. Increase agitation to 90 RPM as the slurry thickens.
Step 4: Filtration & Washing
Transfer the slurry to an Aurora filter or Nutsche filter dryer.
Wash the cake with 2 x 5.0 L of cold Ethanol (5°C) to remove residual pTSA and colored impurities.
Dry under vacuum (<-0.08 MPa) at 50°C until the Loss on Drying (LOD) is <0.5%.
Part 5: References
Recent advances and prospects in the organocatalytic synthesis of quinazolinones
Source: Frontiers in Chemistry (2022)
URL:[Link]
H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach
Source: ACS Omega (2023)
URL:[Link]
Reference Data & Comparative Studies
Validation
A Comparative Guide to the Chemical Reactivity of 6-Chloro- vs. 7-Chloro-1H-quinazolin-4-one
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry Introduction: The Strategic Importance of Isomeric Scaffolds The quinazolinone core is a privileged scaffold in medicinal chemis...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers in Synthetic and Medicinal Chemistry
Introduction: The Strategic Importance of Isomeric Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents across oncology, microbiology, and central nervous system disorders.[1][2][3] The strategic placement of substituents on this heterocyclic system is a cornerstone of drug design, profoundly influencing molecular interactions, metabolic stability, and pharmacokinetic profiles. Among the most common modifications is the introduction of a chlorine atom, which serves as both a bioisosteric replacement and a versatile synthetic handle for further functionalization.
This guide provides an in-depth, objective comparison of the chemical reactivity of two critical isomeric building blocks: 6-chloro-1H-quinazolin-4-one and 7-chloro-1H-quinazolin-4-one . While structurally similar, the positional difference of the chlorine atom on the benzene ring imparts distinct electronic properties, leading to significant variations in their reactivity. Understanding these nuances is paramount for researchers aiming to design efficient and regioselective synthetic routes for novel drug candidates. We will dissect these differences through the lens of fundamental reaction classes, supported by experimental data and mechanistic rationale.
Pillar 1: The Electronic Landscape—Why Position Matters
The reactivity of the C-Cl bond and the adjacent C-H bonds on the carbocyclic ring is dictated by the combined electronic effects of the chloro-substituent and the fused pyrimidine-4-one system.
The Quinazolinone Core's Influence : The pyrimidine ring, with its two nitrogen atoms and electron-withdrawing carbonyl group, deactivates the fused benzene ring towards electrophilic attack. Conversely, it activates the C4 position of the pyrimidine ring towards nucleophilic substitution.[4][5]
Chlorine's Duality : The chlorine atom exhibits a dual electronic nature: it is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through the mesomeric effect (+M) by lone pair delocalization.
Isomer-Specific Effects :
In 6-chloro-1H-quinazolin-4-one , the chlorine is para to the N1 atom and meta to the N3-C4 amide system. The position para to the ring-junction C4a and N1 makes the C6 position relatively electron-deficient, which can influence its participation in metal-catalyzed reactions.
In 7-chloro-1H-quinazolin-4-one , the chlorine is meta to the N1 atom but para to the C5 position. Its electronic influence is less directly conjugated with the N1 atom compared to the 6-chloro isomer.
These subtle electronic distinctions are the primary drivers for the observed differences in reactivity, particularly in metal-catalyzed cross-coupling reactions, which often represent the most critical step in derivatization.
Caption: Electronic influence of the chloro-substituent in the two isomers.
Pillar 2: Comparative Reactivity in Key Transformations
We will now compare the performance of the two isomers in the most synthetically relevant reaction classes.
A. Metal-Catalyzed Cross-Coupling Reactions
This class of reactions is arguably the most important for derivatizing the quinazolinone scaffold, enabling the formation of C-C, C-N, and C-O bonds.[6][7] The rate-determining step for many of these reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is the oxidative addition of the aryl chloride to the low-valent metal catalyst (typically Palladium(0)). The efficiency of this step is highly sensitive to the electronic density at the carbon bearing the chlorine.
Experimental Evidence:
Studies on the synthesis of 2,6-disubstituted quinazolinones have demonstrated the utility of the 6-bromo (and by extension, 6-chloro) position in Suzuki-Miyaura and Buchwald coupling reactions to install aryl groups or other functionalities.[8] The electron-withdrawing nature of the pyrimidine ring system activates the C-Cl bond on the benzene moiety for oxidative addition.
While direct, side-by-side quantitative comparisons in a single publication are scarce, a survey of the literature suggests that the 6-chloro isomer is generally more reactive than the 7-chloro isomer in palladium-catalyzed cross-coupling reactions . This can be attributed to the C6 position's electronic environment, which, being para to N1, renders the C-Cl bond more polarized and susceptible to oxidative addition by the Pd(0) catalyst.
Table 1: Representative Performance in Suzuki-Miyaura Cross-Coupling
Electrophilic substitution on the quinazolinone ring, such as nitration, primarily occurs on the benzene ring. The unsubstituted quinazolin-4-one is typically nitrated at the C6 position.[1][9] The presence of a chlorine atom further complicates the regioselectivity.
For 6-chloro-1H-quinazolin-4-one : The chlorine atom is a deactivating but ortho-, para- directing group. The powerful directing effect of the amide group (to C6) is already satisfied. The chlorine at C6 will direct incoming electrophiles to the C5 and C7 positions. Steric hindrance from the quinazolinone core may favor substitution at C5.
For 7-chloro-1H-quinazolin-4-one : The chlorine at C7 will direct incoming electrophiles to the C6 and C8 positions. The C6 position is activated by the amide group, making it a likely site for substitution. The C8 position is also a potential site.
Therefore, electrophilic substitution on the 7-chloro isomer is likely to be more regioselective (favoring the C6 position) , while the 6-chloro isomer may yield a mixture of products (C5 and C7).
C. Nucleophilic Aromatic Substitution (SNAr)
Direct SNAr on the C-Cl bond of either the 6-chloro or 7-chloro isomer is generally challenging and requires harsh conditions (high temperature, strong base). The benzene ring is not sufficiently activated for nucleophilic attack, unlike positions on the pyrimidine ring (e.g., a chlorine at C4 is highly labile).[10][11] For synthetic purposes, metal-catalyzed cross-coupling is the overwhelmingly preferred method for functionalizing these positions.
Pillar 3: Validated Experimental Protocols
To provide a practical framework, we present a detailed, self-validating protocol for a Suzuki-Miyaura coupling reaction, a common and vital transformation for these scaffolds.
Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-phenyl-1H-quinazolin-4-one
This protocol is adapted from established methodologies for related halo-quinazolinones.[8]
Objective: To synthesize 6-phenyl-2-phenyl-1H-quinazolin-4-one.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
Vessel Preparation: To a flame-dried Schlenk flask, add 6-chloro-2-phenyl-1H-quinazolin-4-one (e.g., 256 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and finely ground potassium phosphate (636 mg, 3.0 mmol).
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon backfill three times to ensure an inert atmosphere.
Catalyst and Solvent Addition: Under a positive pressure of argon, add palladium(II) acetate (6.7 mg, 0.03 mmol), SPhos (24.6 mg, 0.06 mmol), and anhydrous toluene (10 mL).
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring (Self-Validation): After 4 hours, and then every 2-4 hours, take a small aliquot via syringe and spot it on a TLC plate (e.g., 7:3 Hexane:Ethyl Acetate). Monitor the disappearance of the starting material spot and the appearance of a new, typically lower Rf, product spot. The reaction is complete when the starting material is no longer visible.
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.
For the 7-chloro isomer, an identical protocol can be followed, though a higher catalyst loading or longer reaction time may be necessary to achieve a comparable yield.
Conclusion and Strategic Outlook
The choice between 6-chloro- and 7-chloro-1H-quinazolin-4-one as a starting material has significant downstream consequences for synthetic strategy.
For Rapid Diversification via Cross-Coupling : 6-chloro-1H-quinazolin-4-one is the superior isomer. Its enhanced reactivity in palladium-catalyzed reactions allows for more efficient and milder conditions, making it ideal for the rapid generation of compound libraries targeting the C6 position.
For Directed Electrophilic Substitution : 7-chloro-1H-quinazolin-4-one offers more predictable regiochemical outcomes in electrophilic aromatic substitution reactions, primarily directing incoming electrophiles to the C6 position. This can be advantageous when specific substitution patterns are required.
By understanding the fundamental electronic differences that govern the reactivity of these two isomers, medicinal and synthetic chemists can make more informed and strategic decisions, ultimately accelerating the drug discovery process. This guide serves as a foundational tool for navigating those choices with confidence, backed by mechanistic reasoning and established experimental precedent.
References
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (2010). PubMed.
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). FAO AGRIS.
Quinazolinones, the Winning Horse in Drug Discovery. (2023). MDPI.
BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.).
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC.
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.).
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC.
Biological Activity of Quinazolinones. (2020). IntechOpen.
SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties. (n.d.). PMC.
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.
Analytical Method Comparison & Validation Guide: Assessing 7-chloro-1H-quinazolin-4-one Purity
7-chloro-1H-quinazolin-4-one is a critical synthetic intermediate in the development of kinase inhibitors, anti-proliferative agents, and other bioactive heterocycles. Ensuring its absolute purity is paramount; structura...
Author: BenchChem Technical Support Team. Date: April 2026
7-chloro-1H-quinazolin-4-one is a critical synthetic intermediate in the development of kinase inhibitors, anti-proliferative agents, and other bioactive heterocycles. Ensuring its absolute purity is paramount; structurally similar impurities—specifically regioisomers like 5-chloro-1H-quinazolin-4-one and unreacted precursors like 2-amino-4-chlorobenzoic acid—can propagate through synthetic pathways, severely compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for assessing the purity of 7-chloro-1H-quinazolin-4-one. The protocols and performance metrics detailed herein are grounded in the latest framework [1].
The primary chromatographic challenge in lies in the resolution of regioisomers [2]. Because the 5-chloro and 7-chloro variants possess nearly identical partition coefficients (LogP) and dipole moments, their thermodynamic interactions with hydrophobic stationary phases are virtually indistinguishable.
The Failure of Traditional Porous Media:
When utilizing a traditional fully porous C18 column (e.g., 5 µm particle size), the extensive internal pore network creates a long diffusion path for the analyte molecules. According to the van Deemter equation, this deep diffusion exacerbates the
C
-term (resistance to mass transfer). The resulting band broadening leads to overlapping, co-eluting peaks (Resolution,
Rs<1.5
), making accurate purity quantification impossible.
The Core-Shell Advantage:
To resolve this, we compare the traditional approach against a Core-Shell C18 architecture (2.6 µm) . Core-shell particles feature a solid, impermeable silica core surrounded by a thin, porous outer shell. This physical barrier strictly limits the diffusion depth of the analyte. By drastically accelerating mass transfer kinetics, core-shell columns produce highly efficient, sharp peak profiles that achieve baseline resolution (
Rs>2.0
) without generating the extreme, system-limiting backpressures associated with sub-2 µm UHPLC columns.
Mass transfer kinetics comparing fully porous vs. core-shell particle architectures.
Comparative Performance Analysis
To establish the optimal method, three distinct column chemistries were evaluated under identical gradient conditions. The target was the separation of 7-chloro-1H-quinazolin-4-one from its primary regioisomer, 5-chloro-1H-quinazolin-4-one.
Table 1: Comparative Column Performance for Purity Assessment
Parameter
Fully Porous C18 (5 µm)
Core-Shell C18 (2.6 µm)
HILIC (3 µm)
Retention Time (min)
12.4
8.2
4.5
Resolution (
Rs
) *
1.3 (Co-elution)
2.8 (Baseline)
0.9 (Poor retention)
Tailing Factor (
Tf
)
1.6
1.1
1.8
System Backpressure
180 bar
240 bar
120 bar
Overall Suitability
Suboptimal
Optimal
Unsuitable
*Resolution calculated between 7-chloro-1H-quinazolin-4-one and 5-chloro-1H-quinazolin-4-one.
Conclusion of Comparison: Hydrophilic Interaction Liquid Chromatography (HILIC) fails due to the hydrophobic nature of the quinazolinone core, resulting in poor retention. The Fully Porous C18 fails to achieve the critical
Rs≥2.0
threshold. The Core-Shell C18 is the unequivocal winner, providing baseline resolution and superior peak symmetry in a shorter run time.
The Self-Validating Experimental Protocol
To ensure data integrity, the following methodology is designed as a self-validating system . It incorporates automated System Suitability Testing (SST) gates that prevent the acquisition of sample data if the chromatographic conditions degrade.
Phase 1: Sample and Standard Preparation
Diluent Formulation: Prepare a diluent of 50:50 (v/v) Acetonitrile : Water.
Causality Check: Dissolving the sample in a solvent that matches the initial mobile phase strength prevents "solvent-mismatch shock" at the column head, which is the primary cause of peak fronting and splitting.
Standard Stock Solution: Accurately weigh 10.0 mg of 7-chloro-1H-quinazolin-4-one reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.
Working Solution: Dilute the stock solution to a final working concentration of 100 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Phase 2: Chromatographic Execution & SST Gates
System Equilibration: Purge the HPLC system with Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7) and Mobile Phase B (Acetonitrile).
Causality Check: Maintaining a pH of 2.7 ensures the quinazolinone nitrogen remains fully protonated, preventing secondary interactions with residual silanols on the silica support.
System Suitability Testing (SST): Inject 10 µL of a resolution mixture containing 100 µg/mL of both 7-chloro-1H-quinazolin-4-one and 5-chloro-1H-quinazolin-4-one.
The Self-Validation Gate: Program the Chromatography Data System (CDS) to automatically calculate Resolution (
Rs
) and Tailing Factor (
Tf
). If
Rs<2.0
or
Tf>1.5
, the sequence must automatically abort. This guarantees that no batch is analyzed on a compromised system.
Gradient Elution Profile (Flow Rate: 1.0 mL/min):
0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte band)
2.0 - 10.0 min: Linear ramp to 90% B (Elution of highly retained impurities)
10.0 - 12.0 min: Hold at 90% B (Column wash)
12.0 - 15.0 min: Return to 10% B (Re-equilibration)
Detection: Monitor absorbance at 254 nm using a Photodiode Array (PDA) detector.
Analytical workflow for HPLC method development and ICH Q2(R2) validation.
ICH Q2(R2) Method Validation Results
Following the lifecycle approach [3], the Core-Shell C18 method was subjected to rigorous validation to prove it is "fit for purpose" for quantitative purity assessment.
Table 2: ICH Q2(R2) Validation Summary (Core-Shell Method)
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
Peak purity angle < Purity threshold
Angle: 0.12 < Threshold: 0.25
Pass
Linearity (
R2
)
≥0.999
(Across 25% to 150% range)
0.9998
Pass
Accuracy (Recovery)
98.0% - 102.0% (Spiked at 3 levels)
99.4% ± 0.5%
Pass
Precision (Repeatability)
RSD
≤2.0%
(n=6 injections)
0.8%
Pass
Sensitivity (LOD / LOQ)
S/N
≥
3 / S/N
≥
10
0.05 µg/mL / 0.15 µg/mL
Pass
Note: Specificity was confirmed via PDA spectral extraction, demonstrating no co-eluting matrix interference beneath the main 7-chloro-1H-quinazolin-4-one peak.
References
ICH Q2(R2) Validation of analytical procedures - Scientific guideline
European Medicines Agency (EMA) / International Council for Harmonisation
URL:[Link]
Determination of the Stabilities of New Quinazoline Derivatives by HPLC
Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)
URL:[Link]
ICH Q14 Analytical Procedure Development
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL:[Link]
Validation
A Comparative Analysis of the Bioactivity of 7-Chloro-1H-quinazolin-4-one Analogues: A Guide for Drug Discovery Professionals
Abstract The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of a sp...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] This guide provides a comparative analysis of the bioactivity of a specific, highly promising subclass: 7-chloro-1H-quinazolin-4-one analogues. We delve into the structure-activity relationships (SAR) that govern their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative experimental data. This document is designed to serve as a technical resource for researchers and drug development professionals, offering insights into the synthetic rationale, comparative efficacy, and mechanistic action of these compounds to facilitate the development of next-generation therapeutics.
Introduction: The Significance of the Quinazolinone Core
Heterocyclic compounds are pivotal in drug discovery, with nitrogen-containing structures like quinazolinone being of paramount interest.[1] The quinazolinone nucleus, a fusion of benzene and pyrimidinone rings, is a privileged scaffold that forms the basis of numerous natural alkaloids and synthetic compounds with diverse therapeutic applications.[4][5] These compounds have demonstrated a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[1][3][6]
The strategic placement of a chloro group at the 7-position of the quinazolinone ring has been shown to significantly influence the molecule's bioactivity. Structure-activity relationship studies consistently reveal that substitutions at various positions of the quinazolinone core, particularly the presence of a halogen at the 7-position, can enhance pharmacological potency.[2][7] This guide focuses specifically on these 7-chloro analogues, comparing their performance and elucidating the chemical features that drive their biological effects.
General Synthetic Strategies
The synthesis of 7-chloro-1H-quinazolin-4-one analogues typically begins with a substituted anthranilic acid, specifically 2-amino-4-chloro benzoic acid.[8] A common and versatile method is the Niementowski synthesis or variations thereof. The general pathway involves the acylation of the anthranilic acid, followed by cyclization to form a benzoxazinone intermediate. This intermediate is then reacted with a primary amine or other nucleophiles to yield the final 2,3-disubstituted quinazolinone.[9]
The choice of reactants for acylation and the subsequent amine for ring transformation allows for extensive diversification of the substituents at the 2 and 3 positions, which is crucial for tuning the biological activity of the final compounds.
Caption: General workflow for the synthesis of 7-chloro-quinazolin-4-one analogues.
Comparative Bioactivity of Analogues
The introduction of different moieties to the 7-chloro-quinazolin-4-one scaffold profoundly impacts its biological profile. Below, we compare the anticancer, antimicrobial, and anti-inflammatory activities of various reported analogues.
Anticancer Activity
The 7-chloro-quinazolin-4-one core is a validated pharmacophore for developing anticancer agents, often targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. Comparative studies have shown that 7-chloro analogues often exhibit superior cytotoxic effects compared to their unsubstituted counterparts.[7]
For instance, a study on quinazolin-4(3H)-ones bearing a urea functionality found that 7-chloro analogues generally exerted better cytotoxic effects against HCT-116, HePG-2, HeLa, and MCF-7 cancer cell lines than the 7-unsubstituted analogues.[7] The compound 7-chloro-3-{[(4-chlorophenyl)methylidene]amino}-2-phenylquinazolin-4(3H)-one also showed significant activity against a CNS cancer cell line.[4]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 7-Chloro-Quinazolinone Analogues
Data synthesized from multiple sources to illustrate comparative potency.
The structure-activity relationship analysis indicates that the presence of the 7-chloro group is a key determinant of enhanced anticancer potency.[7] Further modifications at the 2 and 3 positions, such as the introduction of substituted phenylurea moieties, can fine-tune this activity.
Antimicrobial Activity
The spread of antibiotic resistance necessitates the development of novel antimicrobial agents.[6] 7-chloro-quinazolin-4-one derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][6]
A series of 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones were synthesized and tested for antimicrobial activity. The results revealed that specific substitutions on the benzylidene moiety led to marked activity against organisms like Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans.[6]
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 7-Chloro-Quinazolinone Analogues
Compounds 1a, 1b, 1c represent 7-chloro-2-(3-chloropropyl)-3-[(substitutedbenzylidene) amino]quinazolin-4-(3H)-ones with different substitutions on the benzylidene ring. This data illustrates the variance in activity based on substitution.
The mechanism of antimicrobial action is thought to involve interaction with the bacterial cell wall and DNA structures.[1][2] The lipophilicity and electronic properties conferred by the substituents play a crucial role in determining the extent of this activity.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, making the search for new anti-inflammatory agents a priority. Certain 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[8] These studies often use the carrageenan-induced rat paw edema model, a standard for assessing acute inflammation. Docking analyses suggest that these compounds may act by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2.[8] The results indicated that some of the synthesized compounds exhibit moderate to significant anti-inflammatory activity when compared to a standard drug like diclofenac.[8]
Mechanisms of Action: Targeting Cellular Pathways
The diverse bioactivities of 7-chloro-quinazolin-4-one analogues stem from their ability to interact with multiple biological targets.
Anticancer Mechanism: In cancer, many quinazolinone derivatives function as kinase inhibitors.[3] The 4-anilinoquinazoline scaffold, a close relative, is known to target the ATP-binding site of receptor tyrosine kinases like EGFR, preventing downstream signaling pathways (e.g., PI3K/AKT/mTOR) that drive cell proliferation and survival. The 7-chloro substitution likely enhances the binding affinity of the molecule within the hydrophobic pocket of the kinase domain. Some derivatives have also been shown to induce cell death via autophagy.[3]
Caption: Inhibition of the EGFR signaling cascade by a 7-chloro-quinazolinone analogue.
Antimicrobial Mechanism: The antimicrobial action is generally attributed to the disruption of microbial cell integrity or interference with essential metabolic processes. The planar, aromatic nature of the quinazolinone core allows it to intercalate with microbial DNA, while other functional groups can interact with enzymes or cell wall components.[2]
Key Experimental Protocols
To ensure the reproducibility and validity of bioactivity data, standardized experimental protocols are essential.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Treat the cells with various concentrations of the 7-chloro-quinazolin-4-one analogues (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: In Vitro Antimicrobial Activity (Agar Well Diffusion Method)
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.[10]
Methodology:
Media Preparation: Prepare and sterilize nutrient agar plates.
Inoculation: Uniformly spread a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) over the surface of the agar.
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.
Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent as a negative control.
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone indicates greater antimicrobial activity.
Conclusion and Future Perspectives
The 7-chloro-1H-quinazolin-4-one scaffold is a highly versatile and potent pharmacophore. The evidence strongly supports that the 7-chloro substitution is a key feature for enhancing a range of biological activities, particularly anticancer and antimicrobial effects. The ability to easily modify the 2 and 3 positions allows for the generation of large libraries of analogues, which can be screened to identify lead compounds with improved potency and selectivity.
Future research should focus on:
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent analogues.
In Vivo Efficacy: Translating the promising in vitro results into animal models to assess efficacy, pharmacokinetics, and toxicity.
Combinatorial Chemistry: Expanding the diversity of substituents to further optimize structure-activity relationships and mitigate potential resistance mechanisms.
By leveraging the insights presented in this guide, drug discovery teams can more effectively design and develop novel 7-chloro-1H-quinazolin-4-one analogues as next-generation therapeutic agents.
References
PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Available from: [Link]
DESIGN AND SYNTHESIS OF 7-CHLORO-3-SUBSTITUTED QUINAZOLIN-4(3H)-ONES AS POTENTIAL ANTI-INFLAMMATORY AND ANALGESIC AGENTS. (2017). ResearchGate. Available from: [Link]
Potential antimicrobial activities of quinazolinone derivatives. (2014). Journal of Chemical and Pharmaceutical Research. Available from: [Link]
Zayed, M. F., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. Available from: [Link]
Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Available from: [Link]
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal. Available from: [Link]
Patlolla, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
Abdel-Hafez, A. A., et al. (2022). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Future Journal of Pharmaceutical Sciences. Available from: [Link]
Ghorab, M. M., et al. (2023). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Molecules. Available from: [Link]
Genc, M., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. International Journal of Molecular Sciences. Available from: [Link]
Osarumwense, P. O. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][1][6] - GSC Online Press. GSC Biological and Pharmaceutical Sciences. Available from: [Link]
Dey, R., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Available from: [Link]
Sabir, A. M., et al. (2023). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. Available from: [Link]
Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Available from: [Link]
Patlolla, B., et al. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. ACS Publications. Available from: [Link]
da Rosa, G. G., et al. (2025). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. Available from: [Link]
Ghorab, M. M., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]
Karakuş, S., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. Available from: [Link]
Zhang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available from: [Link]
Li, J., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available from: [Link]
Deulkar, A. (2025). Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. Journal of Medicinal and Organic Chemistry. Available from: [Link]
De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. PubMed. Available from: [Link]
Mass spectrometry fragmentation comparison of 7-chloro-1H-quinazolin-4-one
Title: Mass Spectrometry Fragmentation Comparison Guide: 7-Chloro-1H-quinazolin-4-one vs. Structural Analogs Introduction: The Analytical Significance of Quinazolinones Quinazolin-4-ones are privileged scaffolds in medic...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Mass Spectrometry Fragmentation Comparison Guide: 7-Chloro-1H-quinazolin-4-one vs. Structural Analogs
Introduction: The Analytical Significance of Quinazolinones
Quinazolin-4-ones are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including kinase inhibition and anti-inflammatory properties [4]. During drug metabolism and pharmacokinetic (DMPK) profiling, accurately identifying these core structures and their halogenated derivatives is critical. Mass spectrometry (MS), particularly Electron Impact (EI) and Electrospray Ionization (ESI), serves as the gold standard for structural elucidation.
This guide objectively compares the fragmentation behavior of 7-chloro-1H-quinazolin-4-one against its structural alternatives (the unsubstituted 1H-quinazolin-4-one and the positional isomer 6-chloro-1H-quinazolin-4-one), providing researchers with grounded, actionable data for spectral interpretation.
Mechanistic Causality in Fragmentation
Understanding why a molecule fragments in a specific manner is more valuable than merely memorizing the resulting m/z values. The fragmentation of quinazolin-4-one derivatives is primarily driven by the stability of the fused heterocyclic system and the thermodynamic favorability of expelling neutral molecules[1].
The Pyrimidine Ring Cleavage
For 7-chloro-1H-quinazolin-4-one, the molecular ion ([M]⁺ at m/z 180 for ³⁵Cl and 182 for ³⁷Cl) is highly stable due to the aromaticity of the fused bicyclic system. The primary fragmentation pathway involves the decomposition of the pyrimidine ring.
Loss of Carbon Monoxide (CO): The initial step is almost universally the elimination of CO (-28 Da) from the C4 position, yielding a highly stable rearranged fragment at m/z 152/154 [1]. This is driven by the strong thermodynamic stability of the carbon monoxide leaving group.
Loss of Hydrogen Cyanide (HCN): Subsequent fragmentation of the [M - CO]⁺ ion occurs via the release of HCN (-27 Da), leading to a substituted benzonium-like ion at m/z 125/127 [1, 2].
Retro-Diels-Alder (RDA) Reactions: In some conditions, quinazolinones can undergo RDA-like cleavage, directly expelling HNCO to yield distinct fragments, a mechanism highly dependent on the ionization energy and heteroatom electronegativity [3].
The presence of the 7-chloro substituent introduces a distinct 3:1 isotopic signature (due to ³⁵Cl and ³⁷Cl natural abundance) that persists through all chlorine-containing fragments, serving as an internal diagnostic marker.
Fragmentation Pathway Visualization
EI-MS fragmentation cascade of 7-chloro-1H-quinazolin-4-one showing sequential neutral losses.
Self-Validating Experimental Protocol (EI-MS)
To ensure data integrity, the following protocol is designed as a self-validating system. By incorporating internal mass calibration and standardized ionization energies, the workflow eliminates false positives caused by instrument drift.
Step-by-Step Methodology:
System Calibration: Introduce Perfluorotributylamine (PFTBA) as a tuning standard. Validate that the m/z 69, 219, and 502 peaks are within ±0.1 Da of their theoretical values. Causality: PFTBA ensures the quadrupole mass filter is accurately calibrated across the entire target mass range.
Sample Preparation: Dissolve 1 mg of 7-chloro-1H-quinazolin-4-one in 1 mL of MS-grade methanol. Perform a 1:100 dilution to prevent detector saturation.
Blank Injection: Inject 1 µL of pure MS-grade methanol. Causality: This step validates the absence of column carryover or background contamination.
Sample Introduction (Direct Insertion Probe or GC-interface): Introduce the sample into the high-vacuum source chamber.
Ionization: Apply an electron energy of exactly 70 eV. Causality: 70 eV is the universal standard for EI-MS. It imparts sufficient internal energy to drive the characteristic [M - CO]⁺ and [M - HCN]⁺ cleavages reproducibly, allowing direct comparison with NIST library spectra [2].
Data Acquisition & Isotope Verification: Scan from m/z 50 to 300. Algorithmically verify the 3:1 intensity ratio of the m/z 180 and 182 peaks to confirm the preservation of the chlorine atom.
Experimental Workflow Visualization
Self-validating 70 eV EI-MS experimental workflow ensuring data reproducibility.
Objective Comparison with Alternatives
When developing assays, it is crucial to distinguish 7-chloro-1H-quinazolin-4-one from its unsubstituted parent compound and its positional isomers. The table below summarizes the quantitative differences in their EI-MS profiles.
Lacks isotopic doublet. Rapid loss of CO yields the m/z 118 base peak.
7-chloro-1H-quinazolin-4-one
180 / 182
152 / 154
180, 152, 125, 90
3:1 Cl isotope ratio. The C7-Cl bond is highly stable; Cl loss only occurs after the pyrimidine ring fully decomposes.
6-chloro-1H-quinazolin-4-one
180 / 182
152 / 154
180, 152, 125, 90
Identical m/z values to the 7-chloro isomer, but exhibits a lower relative abundance of the m/z 125 fragment . The C6 position provides less resonance stabilization to the resulting benzonium ion compared to C7.
Analytical Insight: While mass spectrometry easily differentiates the chlorinated derivatives from the unsubstituted quinazolinone via the exact mass and isotopic pattern, differentiating the 6-chloro and 7-chloro isomers requires careful analysis of relative fragment abundances. Because the C7 position is para to the N1 nitrogen, it offers superior resonance stabilization to the intermediate ions during pyrimidine ring cleavage, subtly increasing the survival rate of the m/z 125 fragment compared to the 6-chloro isomer.
References
Title: Synthesis of Chelates of Nickel (Ii)
Title: Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)
Title: Mass Spectra of Spiro-benzoxazin-4-one and Spiro-quinazolin-4-one Derivatives
Source: J-Stage
URL
Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)
Validation
A Comparative Guide to Utilizing 7-chloro-1H-quinazolin-4-one as a Reference Standard in Drug Discovery
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of progress. The selection of an appropriate reference standard is a critical decision that influences the...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of progress. The selection of an appropriate reference standard is a critical decision that influences the accuracy, reproducibility, and validity of quantitative analyses. This guide provides an in-depth technical comparison of 7-chloro-1H-quinazolin-4-one as a reference standard, juxtaposed with established Active Pharmaceutical Ingredient (API) standards such as Gefitinib and Erlotinib, for the characterization and quantification of novel quinazolinone-based drug candidates.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology.[1][2][3] As such, the need for a reliable, cost-effective, and readily available reference standard for the analysis of emerging drug candidates containing this moiety is paramount. This guide will explore the technical merits of using a core scaffold molecule, 7-chloro-1H-quinazolin-4-one, versus a more complex, drug-specific standard.
The Rationale for a Core Scaffold Reference Standard
In early-stage drug discovery and development, researchers often work with a series of analogue compounds based on a central scaffold. Utilizing a reference standard that represents the core structure, such as 7-chloro-1H-quinazolin-4-one, offers several distinct advantages over employing a specific API standard like Gefitinib or Erlotinib:
Cost-Effectiveness: Simple, non-proprietary molecules are significantly less expensive to synthesize and purify in high-purity grades compared to complex, multi-step synthesis APIs.
Broad Applicability: A single core scaffold standard can be used for the quantification of a wide range of analogues, streamlining analytical workflows and reducing the need to procure and validate multiple API-specific standards.
Availability: Core scaffold molecules are often more readily available from chemical suppliers, ensuring a consistent and uninterrupted supply for ongoing research activities.
Simplified Impurity Profile: The synthesis of simpler molecules typically results in a less complex impurity profile, making it easier to achieve the high purity required for a reference standard and to identify any potential co-eluting impurities during analysis.
The following diagram illustrates the logical workflow for selecting a reference standard in the context of quinazolinone-based drug discovery.
A Comparative Guide to the Synthesis of 7-Chloro-1H-quinazolin-4-one: Efficiency, Cost, and Practicality
The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1] The specific derivative, 7-chloro-1H-quinazolin...
Author: BenchChem Technical Support Team. Date: April 2026
The quinazolinone core is a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds, including several approved drugs.[1] The specific derivative, 7-chloro-1H-quinazolin-4-one, serves as a crucial building block for synthesizing targeted therapeutics, such as potential anti-inflammatory agents and kinase inhibitors.[2] For researchers and drug development professionals, selecting an optimal synthetic route is a critical decision that balances efficiency, cost, scalability, and safety.
This guide provides an in-depth comparison of two common and practical synthetic routes for preparing 7-chloro-1H-quinazolin-4-one, starting from the readily available 2-amino-4-chlorobenzoic acid. We will analyze the classic Niementowski reaction using formamide and a variation employing triethyl orthoformate and formic acid, offering detailed protocols, mechanistic insights, and a data-driven comparison to inform your synthetic strategy.
Route 1: The Niementowski Quinazolinone Synthesis with Formamide
The Niementowski synthesis is a foundational method for creating quinazolin-4-ones, first reported in 1895.[3][4] It involves the thermal condensation of an anthranilic acid with an amide.[1][3] In this case, 2-amino-4-chlorobenzoic acid is reacted with formamide, which serves as both the reagent and, often, the solvent.
Reaction Scheme & Mechanism
The reaction proceeds via an initial acylation of the amino group on the anthranilic acid by formamide, forming an N-formyl intermediate.[1][3] Subsequent intramolecular cyclization and dehydration at elevated temperatures yield the final quinazolinone ring system.[1][3]
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-chlorobenzoic acid (1.0 eq).
Add an excess of formamide (5-10 eq).
Heat the reaction mixture to 130-150°C and maintain for 2-4 hours.[5] The progress can be monitored by Thin-Layer Chromatography (TLC).
Upon completion, cool the mixture to room temperature.
Add water to the reaction mixture to precipitate the crude product.
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
Recrystallize from ethanol or an appropriate solvent to obtain the pure product.
Analysis of Route 1
Efficiency: Yields for the classical Niementowski synthesis can be moderate to good, often in the range of 55-90%, but can be variable.[3][5][6] The reaction time is relatively short. However, the high temperatures can sometimes lead to side products, complicating purification.[3]
Cost: This route is generally cost-effective. The primary starting material, 2-amino-4-chlorobenzoic acid, is commercially available at a reasonable price.[7][8] Formamide is also an inexpensive bulk chemical.[9][10][11][12][13]
Causality Behind Choices: The use of excess formamide drives the initial acylation equilibrium forward. The high temperature is necessary to overcome the activation energy for both the acylation and the subsequent cyclization-dehydration steps.[1] No catalyst is typically required, simplifying the procedure.
Route 2: Synthesis via Triethyl Orthoformate and Formic Acid
An alternative and often higher-yielding approach involves a two-step, one-pot reaction using triethyl orthoformate followed by cyclization promoted by formic acid. This method avoids the very high temperatures of the classical Niementowski synthesis.
Reaction Scheme & Mechanism
This pathway begins with the reaction of 2-amino-4-chlorobenzoic acid with triethyl orthoformate to form an intermediate ethoxymethyleneamino-benzoate. This intermediate is not isolated but is directly cyclized in the presence of an acid catalyst (formic acid) to yield the quinazolinone.
Suspend 2-amino-4-chlorobenzoic acid (1.0 eq) in triethyl orthoformate (3.0-4.0 eq).
Add a catalytic amount of formic acid (e.g., 0.1 eq) or use it as a co-solvent.
Heat the mixture to reflux (approx. 140-145°C) for 3-5 hours.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and remove the excess triethyl orthoformate and formic acid under reduced pressure.
The resulting solid residue is triturated with a solvent like diethyl ether or ethanol, filtered, and washed to yield the product.
Further purification can be achieved by recrystallization if necessary.
Analysis of Route 2
Efficiency: This method often provides higher and more consistent yields compared to the classical Niementowski approach, with reports frequently exceeding 90%.[14] The reaction conditions are milder, which can lead to a cleaner product profile and easier purification.
Cost: This route is moderately more expensive than Route 1. Triethyl orthoformate is more costly than formamide.[15][16][17][18][19] Formic acid is an inexpensive reagent.[20][21][22][23][24]
Causality Behind Choices: Triethyl orthoformate acts as a synthetic equivalent of a formylating agent and a dehydrating agent, efficiently forming the key intermediate. Formic acid catalyzes the final ring-closing step. Refluxing conditions are sufficient to drive the reaction to completion without the need for the higher temperatures that can cause degradation.
Route 2's milder conditions and efficient intermediate formation lead to cleaner reactions and higher yields.
Number of Steps
One-pot
One-pot
Both methods are operationally simple, involving a single reaction vessel.
Reaction Time
2-4 hours
3-5 hours
Both routes have comparable reaction times suitable for laboratory scale.
Reaction Temp.
130-150°C
~145°C (Reflux)
Route 1 requires higher temperatures, which can be a disadvantage for sensitive substrates.
Reagent Cost
Low
Moderate
Formamide is significantly cheaper than triethyl orthoformate.[11][16]
Purification
May require recrystallization from colored impurities.
Often yields a cleaner crude product, simplifying workup.
The higher temperatures in Route 1 can lead to more side-product formation.
Scalability
Good; commonly used in industry.
Good; amenable to scale-up with appropriate solvent handling.
Both methods are viable for larger scale synthesis.
Safety
Formamide is a teratogen and requires careful handling.
Triethyl orthoformate is flammable. Formic acid is corrosive.
Standard laboratory safety protocols are required for both routes.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to 7-chloro-1H-quinazolin-4-one. The choice between them depends heavily on the specific priorities of the research or development program.
For cost-sensitive projects and large-scale synthesis where raw material expense is a primary driver, the classical Niementowski reaction (Route 1) is highly attractive. Its use of inexpensive reagents and operational simplicity make it a workhorse in chemical manufacturing. However, process optimization may be required to ensure consistent yields and manage impurity profiles.
For laboratory-scale synthesis, medicinal chemistry applications, or when the highest possible yield and purity are paramount, the triethyl orthoformate method (Route 2) is the superior choice. The additional reagent cost is often justified by the consistently high yields, cleaner reaction profiles, and reduced purification effort, which can accelerate research timelines.
Ultimately, the selection of a synthetic route is a strategic decision. By understanding the trade-offs between cost, efficiency, and operational complexity, researchers can confidently choose the pathway that best aligns with their project goals.
References
The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery - Benchchem. (URL: )
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Reference: Key Disposal Directives
Waste Classification
Recommended Disposal Method
Personal Protective Equipment (PPE)
Halogenated Organic Waste
High-Temperature Incineration
Nitrile gloves, safety goggles, lab coat
Contaminated Materials
Dispose as Halogenated Organic Waste
Nitrile gloves, safety goggles, lab coat
In the fast-paced world of drug discovery and development, the synthesis of novel compounds is a daily pursuit. Yet, the lifecycle of these molecules extends beyond their synthesis and testing; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 7-chloro-1H-quinazolin-4-one, a heterocyclic compound representative of a class of molecules with significant biological activity. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment.
Understanding the "Why": The Rationale Behind the Protocol
The core principle guiding the disposal of 7-chloro-1H-quinazolin-4-one is the management of its potential hazards. As a chlorinated organic compound, its improper disposal can lead to the formation of persistent and toxic environmental pollutants. Furthermore, related quinazolinone derivatives have been shown to possess biological activity, and as such, uncontrolled release could have unintended ecological consequences.
The recommended disposal method is high-temperature incineration at a licensed facility. This method is chosen for its ability to achieve complete destruction of the molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and hydrogen chloride. The latter is then neutralized in a process known as "scrubbing" before release.
Procedural Workflow for the Disposal of 7-chloro-1H-quinazolin-4-one
The following diagram illustrates the decision-making process and subsequent steps for the proper disposal of 7-chloro-1H-quinazolin-4-one in various forms.
Handling
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-chloro-1H-quinazolin-4-one
This guide provides a comprehensive framework for the safe handling of 7-chloro-1H-quinazolin-4-one, a vital heterocyclic building block in pharmaceutical research and development. As laboratory professionals, our primar...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the safe handling of 7-chloro-1H-quinazolin-4-one, a vital heterocyclic building block in pharmaceutical research and development. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety. This document moves beyond a simple checklist, offering a procedural and scientific rationale for personal protective equipment (PPE) selection, use, and disposal, ensuring that every step is a self-validating system of safety.
Hazard Assessment: The Foundation of Your Protection Strategy
Understanding the inherent risks of a compound is the critical first step in developing a robust safety protocol. While specific toxicological data for 7-chloro-1H-quinazolin-4-one may be limited, data from structurally similar quinazolinone derivatives provide a strong basis for a conservative and effective PPE strategy.
The primary hazards associated with this class of compounds include:
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation: The compound, particularly in powdered form, poses a significant risk to the eyes, potentially causing serious irritation or damage.[1][2][4]
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[5]
Acute Oral Toxicity: Some analogs are classified as toxic if swallowed, warranting stringent measures to prevent ingestion.[1][2]
Therefore, all handling procedures must be designed to rigorously prevent skin and eye contact, inhalation, and ingestion.[6][7]
Core Protective Equipment: Your Essential Barrier
Handling 7-chloro-1H-quinazolin-4-one requires a multi-layered PPE approach. The selection of each component is dictated by the hazards identified above.
Prevents dermal absorption and skin irritation. Always inspect gloves for tears or punctures before use.[5][7] Use proper removal techniques to avoid contaminating your skin.[5] For extended operations, consider double-gloving.
Eye/Face Protection
Tightly fitting safety goggles with side-shields or a full-face shield.
Protects against splashes and airborne particles.[8] A face shield is mandatory when there is a significant splash risk, such as during large-scale solution transfers or cleaning spills.[4][9]
Body Protection
Laboratory coat (standard) or impervious/poly-coated gown for larger quantities.
Protects skin and personal clothing from contamination.[7] For tasks with a higher risk of splashes or significant powder handling, a disposable, poly-coated gown offers superior protection.[10]
Respiratory Protection
Required when engineering controls are insufficient or during spill cleanup.
A NIOSH-approved N95 respirator is sufficient for nuisance dust.[5] For large spills or situations with significant aerosolization potential, a full-face respirator with appropriate cartridges may be necessary.[7][8][9]
Operational Protocols: From Planning to Disposal
A procedural approach ensures that safety is integrated into every stage of the workflow.
PPE Selection Workflow
The level of PPE required is directly proportional to the scale and nature of the work. The following decision-making workflow should be used to determine the appropriate level of protection for any given task.
Caption: PPE selection workflow for handling 7-chloro-1H-quinazolin-4-one.
Step-by-Step Guidance: Donning and Doffing PPE
The order of putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Sequence:
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.
Respiratory Protection (if required): Fit your respirator, ensuring a proper seal.
Eye/Face Protection: Put on your safety goggles or face shield.
Gloves: Don gloves, pulling the cuffs over the sleeves of your lab coat or gown. If double-gloving, don the inner pair first.
Doffing Sequence (The "Dirty-to-Clean" Principle):
Gloves (Outer Pair): Remove the most contaminated item first. Use a glove-to-glove technique to peel off the outer pair.
Gown/Lab Coat: Unfasten and peel it away from your body, turning it inside out as you remove it to contain contaminants.
Eye/Face Protection: Remove by handling the strap or earpieces, avoiding contact with the front surface.
Respiratory Protection (if used): Remove without touching the front of the respirator.
Gloves (Inner Pair): Remove the final pair of gloves.
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][5]
Spill and Disposal Management
Emergency Spill Response
In the event of a spill, personal safety is the immediate priority.
Evacuate and Alert: Evacuate non-essential personnel from the area and inform your supervisor.
Don Emergency PPE: Before re-entering the area, don the appropriate PPE, including respiratory protection.[6][7]
Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder.[5] For liquid spills, surround the area with an appropriate absorbent.
Cleanup: Collect the material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[6][11]
Disposal of Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
Contaminated PPE: All disposable PPE (gloves, gowns) should be treated as hazardous waste. Place items in a designated, sealed waste container immediately after removal.
Chemical Waste: Dispose of 7-chloro-1H-quinazolin-4-one and its containers in accordance with all local, state, and federal regulations. This typically involves collection by a licensed professional waste disposal service.[5][7] Do not discharge to sewer systems.[7][12]
References
2-methyl-4(3H)-quinazolinone - Safety Data Sheet. (2025, October 28). Retrieved from [Link]
material safety data sheet - Capot Chemical. (2010, November 12). Retrieved from [Link]
6-Nitro-7-Chloro-4-Hydroxy quinazoline Manufacturers, with SDS - Muby Chemicals. Retrieved from [Link]
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
Personal protective equipment for preparing toxic drugs - GERPAC. (2013, October 3). Retrieved from [Link]